molecular formula C23H24N2O10S B1252931 Oganomycin GB

Oganomycin GB

Cat. No.: B1252931
M. Wt: 520.5 g/mol
InChI Key: RBDUGIPDJFOBAQ-ROOIWUQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oganomycin GB, also known as this compound, is a useful research compound. Its molecular formula is C23H24N2O10S and its molecular weight is 520.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24N2O10S

Molecular Weight

520.5 g/mol

IUPAC Name

(6R,7S)-7-(4-carboxybutanoylamino)-3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C23H24N2O10S/c1-34-23(24-16(27)3-2-4-17(28)29)21(33)25-19(20(31)32)14(12-36-22(23)25)11-35-18(30)10-7-13-5-8-15(26)9-6-13/h5-10,22,26H,2-4,11-12H2,1H3,(H,24,27)(H,28,29)(H,31,32)/b10-7+/t22-,23+/m1/s1

InChI Key

RBDUGIPDJFOBAQ-ROOIWUQASA-N

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)/C=C/C3=CC=C(C=C3)O)C(=O)O)NC(=O)CCCC(=O)O

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CCCC(=O)O

Synonyms

oganomycin A
oganomycin B
oganomycin F
oganomycin G
oganomycin GA
oganomycin GB
oganomycin GF
oganomycin GG
oganomycin GH
oganomycin GI
oganomycin H
oganomycin I
oganomycins

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of Complex Glycopeptide Antibiotics: A Case Study on Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific data on "Oganomycin GB" is not available in the public domain, this guide provides a comprehensive overview of the techniques and methodologies used for the chemical structure elucidation of complex glycopeptide antibiotics, using the well-characterized antibiotic Vancomycin as a primary example. The principles and workflows detailed herein are directly applicable to the structural determination of novel, complex natural products like this compound.

Glycopeptide antibiotics, such as vancomycin, are a critical class of therapeutics often reserved for treating severe infections caused by Gram-positive bacteria.[1][2] Their intricate structures, featuring a glycosylated heptapeptide core with extensive cross-linking, present a significant challenge for chemical characterization. This guide will walk through the key analytical techniques and data interpretation strategies essential for elucidating the chemical structure of such molecules.

I. Core Analytical Techniques for Structure Elucidation

The elucidation of a complex natural product's structure is a multi-faceted process that relies on the synergistic use of several analytical techniques. The primary methods include mass spectrometry for determining molecular weight and formula, and nuclear magnetic resonance (NMR) spectroscopy for mapping the connectivity of atoms.

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of a molecule. For a complex antibiotic like vancomycin, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of large, non-volatile molecules.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

  • Sample Preparation: The purified antibiotic sample is dissolved in a suitable solvent, typically a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The accurate mass measurement allows for the determination of the elemental formula.

Data Presentation: Mass Spectrometry Data for Vancomycin

ParameterObserved ValueInferred Information
Ionization ModePositive Ion Electrospray (ESI+)---
Quasi-molecular Ion Peakm/z 1448.4380 [M+H]⁺[3]Molecular Weight of Vancomycin
Molecular FormulaC₆₆H₇₅Cl₂N₉O₂₄[3]Elemental Composition

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of a molecule in solution. A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: A few milligrams of the purified antibiotic are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR provides information about the chemical environment and number of different types of protons.

    • ¹³C NMR provides information about the chemical environment of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out amino acid side chains and sugar moieties.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments, such as amino acids and sugar units.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the 3D conformation of the molecule.

Data Presentation: Selected ¹H and ¹³C NMR Chemical Shifts for Vancomycin Hydrochloride

Note: The following is a partial list for illustrative purposes. A complete assignment involves all atoms in the molecule.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1' (Anomeric)5.31100.2
H-1'' (Anomeric)4.9898.5
Aromatic Protons6.5 - 8.0110 - 160
Amide Protons8.0 - 9.5---
Methyl Protons0.8 - 2.515 - 30

Data adapted from various sources on Vancomycin NMR analysis.[3][4]

II. Elucidation Workflow and Biosynthetic Insights

The process of structure elucidation follows a logical progression from initial characterization to the final detailed structural assignment. Understanding the biosynthesis of the natural product can also provide valuable clues to its structure.

Diagram: General Workflow for Natural Product Structure Elucidation

G cluster_0 Isolation & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Final Structure Confirmation A Fermentation Broth B Extraction A->B C Chromatographic Separation B->C D Mass Spectrometry (HRMS) C->D E UV-Vis & IR Spectroscopy C->E F 1D NMR (1H, 13C) C->F I Data Integration & Structure Proposal D->I E->I G 2D NMR (COSY, HSQC, HMBC) F->G H NOESY/ROESY G->H H->I J X-ray Crystallography (if possible) I->J K Final Elucidated Structure I->K J->K

Caption: A generalized workflow for the isolation and structural elucidation of a novel natural product.

The biosynthesis of vancomycin is a complex process involving non-ribosomal peptide synthetases (NRPSs).[1] The genes responsible for this synthesis are located in a biosynthetic gene cluster.[5] The process begins with the assembly of a linear heptapeptide backbone from non-proteinogenic amino acids.[1] Subsequently, oxidative cross-linking reactions, catalyzed by P450-like enzymes, form the characteristic rigid structure.[6] Finally, glycosyltransferases attach sugar moieties to the peptide core, and a methyltransferase adds a methyl group to complete the vancomycin molecule.[5]

Diagram: Simplified Biosynthetic Pathway of Vancomycin

G A Precursor Amino Acids B Non-Ribosomal Peptide Synthetases (NRPS) A->B C Linear Heptapeptide B->C D Oxidative Cross-linking (Oxy enzymes) C->D E Cross-linked Aglycone D->E F Glycosylation (Glycosyltransferases) E->F G Glycosylated Aglycone F->G H Methylation (Methyltransferase) G->H I Vancomycin H->I

Caption: A simplified overview of the key stages in the biosynthesis of Vancomycin.

Conclusion

The chemical structure elucidation of complex natural products like the glycopeptide antibiotics is a rigorous process that requires a combination of sophisticated analytical techniques and careful data interpretation. While "this compound" remains uncharacterized in the public literature, the methodologies detailed in this guide using vancomycin as a case study provide a robust framework for any researcher, scientist, or drug development professional embarking on the structural determination of a novel, complex molecule. The integration of mass spectrometry for molecular formula determination, a suite of NMR experiments for mapping atomic connectivity and stereochemistry, and an understanding of the biosynthetic pathway are all critical components for success.

References

Technical Guide: Mechanism of Action of Vancomycin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Oganomycin GB" did not yield any specific results. This document details the mechanism of action of Vancomycin, a glycopeptide antibiotic with a well-established activity against gram-positive bacteria, which is presumed to be the intended subject of the query.

This technical guide provides an in-depth overview of the mechanism of action, quantitative susceptibility data, and relevant experimental protocols for Vancomycin's activity against gram-positive bacteria. The content is tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is specific to gram-positive bacteria due to the structural differences in the cell envelopes of gram-positive and gram-negative organisms. The primary target of vancomycin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[1]

The key steps in the mechanism of action are as follows:

  • Binding to Peptidoglycan Precursors: Vancomycin forms a stable complex with the D-Ala-D-Ala moieties of the lipid II-pentapeptide, a key precursor in peptidoglycan synthesis.[1][2] This binding occurs through a series of five hydrogen bonds.[2]

  • Inhibition of Transglycosylation and Transpeptidation: By binding to this precursor, vancomycin sterically hinders the two critical enzymes responsible for peptidoglycan polymerization and cross-linking:

    • Transglycosylase: This enzyme is blocked from incorporating the peptidoglycan monomers into the growing glycan chain.[2]

    • Transpeptidase: This enzyme is prevented from cross-linking the peptide side chains, a crucial step for the structural integrity of the cell wall.

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to the formation of a defective and weakened cell wall. The high internal osmotic pressure of the bacterial cell can no longer be contained, resulting in cell lysis and death.

In addition to inhibiting cell wall synthesis, some evidence suggests that vancomycin may also alter bacterial cell membrane permeability and selectively inhibit RNA synthesis.[3]

Signaling Pathway: Vancomycin's Inhibition of Peptidoglycan Synthesis

Vancomycin_Mechanism cluster_bacterium Gram-Positive Bacterium Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Incorporation Transglycosylase Transglycosylase Transglycosylase->Peptidoglycan Catalyzes Transpeptidase Transpeptidase Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Mature Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Catalyzes Peptidoglycan->Cross_linked_Peptidoglycan Cross-linking Cell_Lysis Cell Lysis Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Vancomycin->Transglycosylase Inhibits Vancomycin->Transpeptidase Inhibits Vancomycin->Cell_Lysis Leads to MIC_Workflow cluster_prep Preparation cluster_methods MIC Determination Methods cluster_incubation Incubation cluster_results Results Start Start Culture Prepare Pure Bacterial Culture Start->Culture Antibiotic Prepare Serial Dilutions of Vancomycin Start->Antibiotic Inoculum Prepare Standardized Inoculum (0.5 McFarland) Culture->Inoculum Broth_Microdilution Broth Microdilution: Inoculate microtiter plate wells Inoculum->Broth_Microdilution Agar_Dilution Agar Dilution: Spot-inoculate agar plates Inoculum->Agar_Dilution Etest Gradient Diffusion (E-test): Inoculate agar plate and apply strip Inoculum->Etest Antibiotic->Broth_Microdilution Antibiotic->Agar_Dilution Incubate Incubate at 35-37°C for 16-20 hours Broth_Microdilution->Incubate Agar_Dilution->Incubate Etest->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties and stability of Vancomycin, a critical glycopeptide antibiotic. The information is curated to support research, development, and clinical application of this essential therapeutic agent. It is important to note that searches for "Oganomycin GB" did not yield relevant results; this document focuses on Vancomycin, a compound with extensive documentation matching the requested parameters.

Physicochemical Properties

Vancomycin is a complex glycopeptide antibiotic derived from Streptomyces orientalis.[1][2] Its intricate structure dictates its physical and chemical characteristics, which are fundamental to its formulation and therapeutic action.

Table 1: Key Physicochemical Properties of Vancomycin

PropertyValueSource
Molecular Formula C₆₆H₇₅Cl₂N₉O₂₄[1]
Molecular Weight 1449.2 g/mol [1]
Appearance Tan to brown solid/powder[1]
Solubility Water: >100 mg/mLMethanol: Moderately solubleHigher alcohols, acetone, ether: Insoluble[1]
pKa Values ~2.9, 7.2, 8.6, 9.6, 10.5, 11.7[3]
LogP -3.1[1]
UV Max Absorption (in water) 282 nm[1]

Stability Profile

The stability of Vancomycin is a critical factor in its preparation, storage, and administration. Degradation can lead to loss of potency and the formation of potentially undesirable byproducts.

2.1. pH and Temperature Stability

Vancomycin's stability is highly pH-dependent. Titration above pH 11 and below pH 1 is irreversible and results in the loss of antibiotic potency.[3] The optimal pH for stability is generally between 4 and 5.

Temperature also plays a significant role. While refrigeration at 2-8°C is standard for reconstituted solutions, studies have shown varying stability depending on concentration and storage conditions. For instance, solutions at 5 and 10 mg/mL in PVC bags were stable for 58 days at +4°C.[4] At a higher concentration of 83 mg/mL in 5% dextrose, vancomycin was stable for 72 hours at +37°C.[4]

Table 2: Stability of Vancomycin Solutions under Various Conditions

ConcentrationDiluentStorage ContainerTemperatureDuration of StabilitySource
5 mg/mLNot specifiedPVC bag+4°C (light protected)7 days[4]
5 mg/mLNot specifiedPVC bag+22°C (no light protection)48 hours[4]
5 and 10 mg/mLNot specifiedPVC bag+4°C (no light protection specified)58 days[4]
83 mg/mL5% DextroseNot specified+37°C72 hours[4]
80 mg/mLSalineSyringeNot specified (during 24h infusion)Visible particles after 22 hours[4]

2.2. Degradation Pathways

Under stress conditions such as heat, acidic, and basic environments, Vancomycin can degrade. Studies have identified several degradation products.[4][5] For example, under heat, two degradation peaks have been observed, while acidic and basic conditions each produce a distinct degradation peak.[4] Research has also explored the degradation of vancomycin in aquatic environments, identifying four primary degradation products.[6]

Experimental Protocols

3.1. Determination of Physicochemical Properties

A common method for determining the dissociation constants (pKa values) of Vancomycin is through electrometric and spectrophotometric titrations.[3] The molecular weight and structure are typically confirmed using techniques like mass spectrometry.[1]

3.2. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for assessing the chemical stability of Vancomycin and detecting degradation products.

  • Workflow for HPLC Stability Testing:

G prep Sample Preparation (Reconstitution & Dilution) hplc HPLC Analysis (C18 column, mobile phase gradient) prep->hplc detect UV Detection (e.g., at 282 nm) hplc->detect data Data Analysis (Peak area, retention time) detect->data stability Stability Assessment (% remaining, degradation products) data->stability

Caption: High-level workflow for HPLC-based stability testing of Vancomycin.

Signaling Pathways and Mechanism of Action

Vancomycin exerts its antibacterial effect by inhibiting a specific step in the synthesis of the peptidoglycan layer of the bacterial cell wall in Gram-positive bacteria.[1]

  • Mechanism of Action:

G vancomycin Vancomycin binding Binding vancomycin->binding peptide D-alanyl-D-alanine terminus of peptidoglycan precursor peptide->binding inhibition1 Inhibition binding->inhibition1 inhibition2 Inhibition binding->inhibition2 transglycosylation Transglycosylation (Chain Elongation) cell_wall Weakened Cell Wall transglycosylation->cell_wall transpeptidation Transpeptidation (Cross-linking) transpeptidation->cell_wall inhibition1->transglycosylation prevents inhibition2->transpeptidation prevents lysis Cell Lysis cell_wall->lysis

References

Preliminary In Vitro Evaluation of Oganomycin GB: A Methodological Template

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Preliminary In Vitro Evaluation of Oganomycin GB

Disclaimer: Extensive searches for "this compound" in scientific literature and public databases have yielded no specific information on a compound with this name. The following document serves as a methodological template, structuring the type of data and experimental detail that would be included in a technical guide for a novel antibiotic. To illustrate this structure, publicly available information for Vancomycin, a well-characterized glycopeptide antibiotic, is used as a placeholder. This template is designed to fulfill the user's request for a specific format and content type, with the understanding that the data herein is not representative of a compound named "this compound".

Introduction

This document outlines a framework for the preliminary in vitro evaluation of a novel antibiotic, exemplified here by the glycopeptide antibiotic, Vancomycin. The aim is to provide a comprehensive overview of the methodologies required to assess the antibacterial activity and mechanism of action of a new chemical entity. The following sections detail the experimental protocols, present quantitative data in a structured format, and visualize key biological pathways and workflows.

Quantitative Data Summary

The in vitro efficacy of an antibiotic is determined by its ability to inhibit or kill bacteria. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: In Vitro Activity of Vancomycin Against Various Bacterial Strains

Bacterial StrainResistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)Methicillin-Susceptible0.51
Staphylococcus aureus (MRSA)Methicillin-Resistant12
Streptococcus pneumoniaePenicillin-Susceptible≤0.5≤0.5
Streptococcus pneumoniaePenicillin-Resistant11
Enterococcus faecalis (Vancomycin-Susceptible)-12
Enterococcus faecium (Vancomycin-Susceptible)-12
Clostridioides difficile-0.52

Note: Data presented is a generalized representation from multiple sources for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of a new antibiotic.

3.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC of Vancomycin against various bacterial strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Mueller-Hinton Broth (MHB) for non-fastidious bacteria.

    • MHB supplemented with 5% lysed horse blood for streptococci.

    • 96-well microtiter plates.

    • Bacterial cultures in the logarithmic growth phase.

    • Vancomycin hydrochloride stock solution.

  • Procedure:

    • A serial two-fold dilution of Vancomycin is prepared in the appropriate broth in the microtiter plates.

    • Bacterial suspensions are standardized to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

    • Each well is inoculated with the standardized bacterial suspension.

    • Positive (broth and bacteria) and negative (broth only) controls are included.

    • Plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

3.2. Cytotoxicity Assay

To assess the potential toxicity of the compound to mammalian cells, a cytotoxicity assay is performed using a cell line such as human embryonic kidney cells (HEK293).

  • Materials:

    • HEK293 cells.

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

    • 96-well cell culture plates.

    • Resazurin-based cell viability reagent.

    • Vancomycin hydrochloride stock solution.

  • Procedure:

    • HEK293 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of Vancomycin.

    • Cells are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • The resazurin-based reagent is added to each well, and the plates are incubated for a further 2-4 hours.

    • The fluorescence is measured to determine cell viability, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.

Mechanism of Action & Signaling Pathways

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[1]

4.1. Inhibition of Peptidoglycan Synthesis

Vancomycin acts by binding to the D-alanyl-D-alanine termini of the peptidoglycan precursors.[1] This sterically hinders the transglycosylation and transpeptidation reactions that are essential for the cross-linking of the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis.

Vancomycin_Mechanism cluster_bacterium Bacterial Cell peptidoglycan Peptidoglycan Precursor (with D-Ala-D-Ala) transglycosylase Transglycosylase peptidoglycan->transglycosylase Incorporation cell_wall Growing Cell Wall transpeptidase Transpeptidase cell_wall->transpeptidase Cross-linking transglycosylase->cell_wall vancomycin Vancomycin vancomycin->peptidoglycan

Caption: Mechanism of action of Vancomycin.

4.2. Experimental Workflow for Mechanism of Action Studies

The workflow to elucidate the mechanism of action of a novel antibiotic typically involves a series of assays.

Experimental_Workflow start Novel Antibiotic Identified mic_assay MIC Determination start->mic_assay macromolecular_synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) mic_assay->macromolecular_synthesis cell_wall_assay Cell Wall Synthesis Assay (e.g., Incorporation of Radiolabeled Precursors) macromolecular_synthesis->cell_wall_assay Cell wall synthesis inhibited target_identification Target Identification (e.g., Affinity Chromatography, Genetic Screens) cell_wall_assay->target_identification target_validation Target Validation (e.g., In vitro enzyme assays, Overexpression studies) target_identification->target_validation end Mechanism of Action Elucidated target_validation->end

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

The preliminary in vitro evaluation of a novel antibiotic requires a systematic approach, including the determination of its antibacterial spectrum, assessment of its cytotoxicity, and elucidation of its mechanism of action. The methodologies and data presentation formats outlined in this document provide a robust framework for such an evaluation. While "this compound" remains an uncharacterized entity, this template serves as a guide for the comprehensive in vitro assessment of future antibiotic candidates.

References

The Quest for Novel Cephamycins: A Technical Guide to Discovery from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and workflows involved in the discovery of novel cephamycins from Streptomyces, a genus of bacteria renowned for its prolific production of bioactive secondary metabolites. This document outlines the key experimental protocols, from fermentation to structural elucidation, and presents a framework for the systematic screening and identification of new antibiotic candidates.

Quantitative Data on Novel Cephamycin Candidates

The effective discovery and development of new antibiotics hinge on rigorous quantitative analysis. The following tables present illustrative data for a hypothetical novel cephamycin, "Cephamycin X," derived from a Streptomyces strain. These values are representative of the types of data generated during a discovery campaign and are provided for exemplary purposes.

Table 1: Fermentation and Yield of Hypothetical Novel Cephamycin X

ParameterValueUnitNotes
Producing OrganismStreptomyces sp. isolate ID-123-
Fermentation TypeSubmerged liquid fermentation-
Optimized Culture MediumSoy flour, glucose, yeast extract, CaCO₃-
Incubation Temperature28°C
Incubation Time168hours
pH Range6.8 - 7.5-
Agitation Speed200rpm
Initial Yield85mg/LFrom initial screening.
Optimized Yield250mg/LAfter media and process optimization.

Table 2: Antimicrobial Activity (MIC) of Hypothetical Novel Cephamycin X

PathogenStrainMIC (μg/mL)
Staphylococcus aureusATCC 292134
Staphylococcus aureus (MRSA)ATCC 433008
Streptococcus pneumoniaeATCC 496192
Escherichia coliATCC 2592216
Klebsiella pneumoniaeATCC 1388332
Pseudomonas aeruginosaATCC 27853>128
Bacteroides fragilisATCC 252858

Experimental Protocols

The discovery of novel cephamycins is a multi-step process that requires careful execution of various experimental procedures. The following sections detail the methodologies for key experiments.

Fermentation of Streptomyces for Cephamycin Production

This protocol describes the submerged liquid fermentation of a Streptomyces isolate for the production of cephamycins.

Materials:

  • Streptomyces isolate

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., soy flour-based medium)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of Streptomyces spores or mycelia from a solid culture into a flask containing seed medium. Incubate at 28°C with shaking at 200 rpm for 48-72 hours until dense growth is achieved.

  • Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days.

  • Monitoring: Periodically and aseptically withdraw samples to monitor pH, biomass, and antibiotic production (e.g., by bioassay or HPLC).

  • Harvesting: After the incubation period, harvest the fermentation broth by centrifugation to separate the mycelia from the supernatant containing the secreted cephamycins.

Isolation and Purification of Cephamycins

This protocol outlines the extraction and chromatographic purification of cephamycins from the fermentation broth.

Materials:

  • Fermentation supernatant

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., chloroform-methanol gradient)

  • Rotary evaporator

  • HPLC system with a C18 column

Procedure:

  • Solvent Extraction: Adjust the pH of the fermentation supernatant to 6.0-7.0. Extract the supernatant three times with an equal volume of ethyl acetate.

  • Washing and Drying: Pool the organic extracts and wash with brine. Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto a silica gel column. Elute the column with a stepwise gradient of increasing polarity (e.g., chloroform with increasing percentages of methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target compound using thin-layer chromatography (TLC) or HPLC.

  • HPLC Purification: Pool the active fractions and further purify the target cephamycin by preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).

Structural Elucidation

This section describes the general approach to determining the chemical structure of a purified novel cephamycin.

Techniques:

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol).

    • Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass and molecular formula.

    • Tandem MS (MS/MS): Perform fragmentation analysis to obtain information about the substructures of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.

    • 2D NMR: Perform experiments such as COSY, HSQC, and HMBC to establish the connectivity between atoms and assemble the final structure.

Bioactivity Assays (MIC Determination)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a novel cephamycin.

Materials:

  • Purified novel cephamycin

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of the novel cephamycin in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizations

The following diagrams illustrate key pathways and workflows in the discovery of novel cephamycins.

Cephamycin_Biosynthesis_Pathway Cephamycin C Biosynthesis Pathway precursors L-α-Aminoadipic Acid + L-Cysteine + L-Valine acv δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) precursors->acv ACV Synthetase (pcbAB) isopenicillin_n Isopenicillin N acv->isopenicillin_n Isopenicillin N Synthase (pcbC) penicillin_n Penicillin N isopenicillin_n->penicillin_n Isopenicillin N Epimerase (cefD) daoc Deacetoxycephalosporin C (DAOC) penicillin_n->daoc DAOC Synthase (cefE) dac Deacetylcephalosporin C (DAC) daoc->dac DAOC Hydroxylase (cefF) o_carbamoyl_dac O-Carbamoyldeacetyl- cephalosporin C dac->o_carbamoyl_dac DAC O-Carbamoyltransferase (cmcH) cephamycin_c Cephamycin C o_carbamoyl_dac->cephamycin_c Cephamycin C Synthase (cmcI, cmcJ) regulation Regulatory Proteins (e.g., CcaR) pcbAB pcbAB regulation->pcbAB pcbC pcbC regulation->pcbC

Caption: Cephamycin C Biosynthesis Pathway.

Natural_Product_Discovery_Workflow Novel Cephamycin Discovery Workflow start Isolation of Streptomyces from Environmental Samples primary_screening Primary Screening (e.g., Agar Plug Assay) start->primary_screening fermentation Submerged Fermentation of Active Isolates primary_screening->fermentation extraction Solvent Extraction of Bioactive Metabolites fermentation->extraction purification Chromatographic Purification (e.g., HPLC) extraction->purification bioactivity Bioactivity Testing (MIC Determination) purification->bioactivity elucidation Structural Elucidation (MS, NMR) bioactivity->elucidation Active Compound end Novel Cephamycin Identified elucidation->end

Caption: Novel Cephamycin Discovery Workflow.

Screening_Logic Logical Screening Workflow start Isolate Produces Antibacterial Activity? is_beta_lactam Activity Inhibited by β-lactamase? start->is_beta_lactam Yes discard1 Discard or Deprioritize start->discard1 No is_novel Unique Chromatographic Profile (HPLC/MS)? is_beta_lactam->is_novel Yes is_beta_lactam->discard1 No (Not a β-lactam) proceed Proceed to Large-Scale Fermentation & Purification is_novel->proceed Yes discard2 Known Compound, Deprioritize is_novel->discard2 No

Caption: Logical Screening Workflow.

Methodological & Application

Application Notes and Protocols for Oganomycin GB Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oganomycin GB is a microbial-derived secondary metabolite with potential antibacterial properties. As with many novel natural products, establishing robust and efficient protocols for its extraction and purification is a critical first step in the drug discovery and development pipeline. This document provides a comprehensive guide, including detailed experimental protocols and application notes, for the isolation of this compound from a putative fermentation culture. While specific data for this compound is not widely available in published literature, the following protocols are based on established methodologies for the extraction and purification of similar microbial secondary metabolites, such as those produced by Streptomyces species.

Data Presentation

The following tables provide a framework for organizing and presenting quantitative data obtained during the extraction and purification of this compound. Researchers should populate these tables with their experimental data for comparison and optimization of the protocols.

Table 1: Fermentation Parameters for this compound Production

ParameterValueUnit
Producing OrganismStreptomyces oganensis (Hypothetical)-
Fermentation MediumISP2 Broth-
Incubation Temperature30°C
Incubation Time7days
Agitation Speed180rpm
pH of Medium7.3-
Yield of Crude ExtractUser-definedmg/L

Table 2: Solvent Extraction Efficiency

Solvent SystemVolume RatioExtraction Time (h)Crude Extract Yield (mg)Purity (%)
Ethyl Acetate1:1 (Culture:Solvent)24User-definedUser-defined
Methanol1:1 (Culture:Solvent)24User-definedUser-defined
Dichloromethane1:1 (Culture:Solvent)24User-definedUser-defined
n-Butanol1:1 (Culture:Solvent)24User-definedUser-defined

Table 3: Chromatographic Purification Summary

Chromatographic StepColumn TypeMobile PhaseFlow Rate (mL/min)Fraction(s) CollectedYield (mg)Purity (%)
Silica Gel Column Silica Gel (60-120 mesh)Hexane:Ethyl Acetate Gradient5F3-F5User-definedUser-defined
Sephadex LH-20 Sephadex LH-20Methanol1S2User-definedUser-defined
Preparative HPLC C18 (e.g., 250 x 10 mm, 5 µm)Acetonitrile:Water Gradient with 0.1% TFA4P1User-defined>95

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the extraction and purification of this compound.

Protocol 1: Fermentation of the Producing Organism
  • Inoculum Preparation: Aseptically transfer a loopful of Streptomyces oganensis (or the identified producing strain) from a mature agar plate into a 250 mL flask containing 50 mL of seed culture medium (e.g., ISP2 broth).

  • Incubation: Incubate the seed culture at 30°C for 48 hours on a rotary shaker at 180 rpm.

  • Production Culture: Inoculate a 2 L production flask containing 1 L of production medium (e.g., ISP2 broth) with 5% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 30°C for 7 days on a rotary shaker at 180 rpm. Monitor the culture periodically for growth and production of the target compound.

Protocol 2: Extraction of Crude this compound
  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Solvent Extraction:

    • Transfer the supernatant to a separating funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 15 minutes and allow the layers to separate.

    • Collect the organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the organic extracts.

  • Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Drying and Storage: Dry the crude extract under a stream of nitrogen gas and store at -20°C until further purification.

Protocol 3: Purification of this compound

Step 1: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable glass column, packed using a slurry method with hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Pooling: Pool the fractions containing the compound of interest based on the TLC analysis. Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

Step 2: Size Exclusion Chromatography (Sephadex LH-20)

  • Column Preparation: Swell Sephadex LH-20 beads in methanol for at least 3 hours and then pack them into a glass column.

  • Sample Application: Dissolve the semi-purified extract from the silica gel step in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.

  • Isocratic Elution: Elute the column with 100% methanol at a slow flow rate.

  • Fractionation and Analysis: Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing this compound. Pool the relevant fractions and concentrate.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% trifluoroacetic acid).

  • Sample Injection: Dissolve the further purified sample in the mobile phase, filter it through a 0.22 µm syringe filter, and inject it onto the column.

  • Gradient Elution: Run a linear gradient of increasing acetonitrile concentration to elute the compounds.

  • Peak Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC runs.

  • Final Processing: Desalt the collected fraction if necessary and evaporate the solvent to obtain pure this compound. Confirm the purity by analytical HPLC and characterize the structure using spectroscopic methods such as Mass Spectrometry and NMR.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by an antibiotic like this compound.

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fermentation of Producing Organism Centrifugation Centrifugation Fermentation->Centrifugation SolventExtraction Solvent Extraction (Ethyl Acetate) Centrifugation->SolventExtraction Concentration Concentration (Rotary Evaporator) SolventExtraction->Concentration SilicaGel Silica Gel Chromatography Concentration->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for this compound Extraction and Purification.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleoid Receptor Bacterial Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor DNA DNA TranscriptionFactor->DNA Binds to promoter GeneExpression Gene Expression for Cell Wall Synthesis DNA->GeneExpression OganomycinGB This compound OganomycinGB->Receptor Inhibits

Caption: Hypothetical Signaling Pathway Targeted by this compound.

Application Notes and Protocols for the Quantification of Oganomycin GB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oganomycin GB is a cephamycin-type antibiotic, and like other complex molecules in its class, accurate and precise quantification is critical for research, development, and potential clinical applications.[1] These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the limited specific literature on this compound, the methodologies presented here are adapted from well-established and validated methods for similar complex antibiotics, such as vancomycin, and serve as a robust starting point for method development and validation.[2][3][4][5]

I. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification of this compound in plasma or serum samples and is suitable for therapeutic drug monitoring and pharmacokinetic studies.

A. Principle

The method involves a protein precipitation step to extract this compound from the biological matrix, followed by separation and quantification using reversed-phase HPLC with UV detection.[3][6][7]

B. Experimental Protocol

  • Sample Preparation (Protein Precipitation):

    • To 300 µL of plasma or serum sample in a microcentrifuge tube, add 105 µL of 10% perchloric acid.[3]

    • Vortex the mixture for 40 seconds to ensure complete protein precipitation.

    • Centrifuge the sample at 12,000 rpm for 10 minutes.[3]

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions:

    • HPLC System: A standard HPLC system with a UV detector is required.

    • Column: C18 reversed-phase column (e.g., 125 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile (90:10, v/v), with the pH of the phosphate buffer adjusted to 2.8.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 205 nm (Note: This may need to be optimized for this compound based on its UV-Vis spectrum).[2]

    • Injection Volume: 30 µL.

    • Column Temperature: 40°C.[8]

    • Run Time: 10 minutes.[3]

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.

    • Analyze the standards using the HPLC method described above.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

C. Data Presentation

Table 1: Hypothetical HPLC Method Validation Parameters

ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity (r²)> 0.99> 0.995
RangeCovers expected concentrations1 - 100 µg/mL
LLOQSignal-to-noise > 101 µg/mL
Accuracy85-115%Within limits
Precision (RSD%)< 15%< 10%
RecoveryConsistent and reproducible> 85%

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This LC-MS/MS method offers higher sensitivity and selectivity for the quantification of this compound, making it suitable for samples with low concentrations or complex matrices.

A. Principle

The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation and detection using tandem mass spectrometry (MS/MS). The high selectivity of MS/MS allows for accurate quantification even in the presence of interfering substances.[4][5]

B. Experimental Protocol

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the sample, add 100 µL of a precipitating reagent (e.g., acetonitrile with an internal standard).

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is recommended for better resolution and faster analysis times.

    • Column: A C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.[8]

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then re-equilibrating the column.

    • Injection Volume: 5 µL.[8]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined through infusion and optimization experiments.

  • Calibration and Quantification:

    • Prepare calibration standards and quality control samples by spiking known amounts of this compound and a constant amount of an internal standard into a blank matrix.

    • Analyze the samples using the developed LC-MS/MS method.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Quantify this compound in unknown samples using the calibration curve.

C. Data Presentation

Table 2: Hypothetical LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity (r²)> 0.99> 0.998
RangeCovers expected concentrations0.1 - 50 µg/mL
LLOQSignal-to-noise > 100.1 µg/mL
Accuracy85-115%Within limits
Precision (RSD%)< 15%< 8%
Matrix EffectWithin acceptable limitsMinimal

III. Diagrams

A. Experimental Workflow

G Figure 1: General Workflow for this compound Quantification Sample Sample Collection (e.g., Plasma, Serum) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Analysis Chromatographic Separation (HPLC or LC-MS) Preparation->Analysis Detection Detection (UV or MS/MS) Analysis->Detection Data Data Analysis (Quantification) Detection->Data

Caption: General Workflow for this compound Quantification

B. Hypothetical Signaling Pathway Inhibition

G Figure 2: Hypothetical Inhibition of Bacterial Cell Wall Synthesis Oganomycin This compound PBP Penicillin-Binding Proteins (PBPs) Oganomycin->PBP Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Lysis Cell Lysis CellWall->Lysis Inhibition leads to

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. A critical step in the preclinical evaluation of a new antimicrobial compound, such as the hypothetical Oganomycin GB, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This document provides a detailed protocol for determining the MIC of a novel compound, based on established and standardized methods like those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]

Core Concepts in MIC Testing

MIC values are considered the "gold standard" for assessing the in vitro activity of an antimicrobial agent and are essential for:

  • Early-stage drug discovery: Screening and ranking new compounds based on their potency.

  • Spectrum of activity determination: Identifying which bacterial species are susceptible to the compound.

  • Supporting preclinical and clinical development: Providing data for pharmacokinetic/pharmacodynamic (PK/PD) modeling and establishing susceptibility breakpoints.

  • Monitoring for resistance development: Tracking changes in microbial susceptibility over time.

Two primary methods for MIC determination are broth dilution and agar dilution.[1] This protocol will focus on the widely used broth microdilution method.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][5] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible bacterial growth.

Materials:

  • Novel antimicrobial agent (e.g., this compound)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the novel antimicrobial agent and dissolve it in a suitable solvent to create a high-concentration stock solution. The choice of solvent will depend on the solubility of the compound.

    • Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1][4]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution (at a concentration that is twice the highest desired final concentration) to well 1.

    • Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial agent).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Do not add inoculum to well 12.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

    • A reading mirror or a spectrophotometer can be used to aid in the determination of the endpoint.

Data Presentation

The results of the MIC testing should be recorded in a clear and organized manner. The following tables provide a template for data presentation.

Table 1: MIC of this compound against Gram-Positive Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus29213
Enterococcus faecalis29212
Streptococcus pneumoniae49619

Table 2: MIC of this compound against Gram-Negative Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli25922
Pseudomonas aeruginosa27853
Klebsiella pneumoniae700603

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution MIC test.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_stock Prepare Antimicrobial Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic record_data Record and Analyze Results read_mic->record_data

Caption: Workflow for Broth Microdilution MIC Testing.

Signaling Pathway Considerations

While specific signaling pathways affected by a novel compound like this compound would need to be determined through further research, many antibiotics target key bacterial processes. For instance, vancomycin inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[6] The diagram below illustrates a generalized representation of a bacterial signaling pathway that could be a target for an antimicrobial agent.

Bacterial_Signaling cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm extracellular Extracellular Signal receptor Membrane Receptor extracellular->receptor transducer Signal Transducer receptor->transducer effector Effector Protein transducer->effector response Cellular Response (e.g., Gene Expression, Enzyme Activity) effector->response oganomycin This compound (Hypothetical) oganomycin->transducer Inhibition

Caption: Generalized Bacterial Signaling Pathway Inhibition.

Conclusion

This document provides a foundational protocol for the determination of the Minimum Inhibitory Concentration of a novel antimicrobial agent, exemplified by the hypothetical this compound. Adherence to standardized methodologies is crucial for generating reproducible and comparable data. The MIC value is a fundamental parameter that guides the subsequent stages of drug development, from lead optimization to preclinical and clinical studies. Further investigations would be required to elucidate the specific mechanism of action and affected signaling pathways of any new antimicrobial compound.

References

Application Note: Cell-Based Assays for Determining Oganomycin GB Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel therapeutic agents from natural products is a cornerstone of pharmaceutical research. Oganomycin GB, a novel natural product, has shown potential biological activity that warrants further investigation into its safety and mechanism of action. A critical initial step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects. Cytotoxicity assays are essential tools in drug discovery for screening for toxic compounds and elucidating the mechanisms by which they induce cell death.[1] This application note provides detailed protocols for a panel of cell-based assays to determine the cytotoxicity of this compound. The described assays quantify cell viability, membrane integrity, and apoptosis, offering a comprehensive initial cytotoxic profile of the compound.

Core Principles of Cytotoxicity Assays

A multi-parametric approach is recommended to accurately assess cytotoxicity, as different assays measure distinct cellular events.[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. This assay is widely used to assess cell proliferation and viability.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[1][3] The LDH assay quantitatively measures the amount of LDH released, which is directly proportional to the number of dead cells.[2][3]

  • Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anti-cancer agents.

    • Caspase-Glo® 3/7 Assay: Caspases are proteases that are critical mediators of apoptosis. This luminescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases.

    • Annexin V-FITC/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cell Treatment cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Data Analysis A Select and Culture Appropriate Cell Line(s) C Determine Concentration Range for Testing A->C B Prepare Stock Solution of this compound B->C D Seed Cells in 96-well Plates E Treat Cells with Serial Dilutions of this compound D->E F Incubate for 24, 48, 72 hours E->F G MTT Assay (Viability) F->G H LDH Assay (Membrane Integrity) F->H I Caspase-Glo 3/7 Assay (Apoptosis) F->I J Annexin V/PI Staining (Flow Cytometry) F->J K Measure Absorbance/ Luminescence/Fluorescence G->K H->K I->K J->K L Calculate % Viability/ % Cytotoxicity K->L M Determine IC50 Value L->M

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

1. Materials and Reagents

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH Cytotoxicity Assay Kit

  • Caspase-Glo® 3/7 Assay Kit

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 96-well clear and opaque flat-bottom plates

  • Microplate reader (absorbance, fluorescence, luminescence)

  • Flow cytometer

2. Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

3. Protocol: LDH Release Assay for Cytotoxicity

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Assay Controls: Include controls for spontaneous LDH release (vehicle control), maximum LDH release (cells lysed with Triton X-100 as per kit instructions), and a background control (medium only).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, correcting for background and spontaneous release.

4. Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat as described in steps 1-3 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

5. Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time period.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on HeLa Cells after 48h Treatment

AssayEndpointThis compound IC50 (µM)
MTTCell Viability[Insert Value]
LDHMembrane Damage[Insert Value]
Caspase-Glo 3/7Apoptosis Induction[Insert EC50 Value]

IC50 (Inhibitory Concentration 50%) is the concentration of this compound that causes a 50% reduction in the measured response (e.g., cell viability). EC50 (Effective Concentration 50%) is the concentration that induces a response halfway between the baseline and maximum.

Table 2: Cell Population Distribution after Treatment with this compound (Flow Cytometry)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control[Value][Value][Value][Value]
This compound (X µM)[Value][Value][Value][Value]
This compound (Y µM)[Value][Value][Value][Value]

Potential Signaling Pathway

Should the Caspase-Glo and Annexin V assays indicate that this compound induces apoptosis, further studies could investigate the specific signaling pathways involved. A simplified representation of the intrinsic and extrinsic apoptosis pathways is shown below.

G cluster_0 Apoptosis Induction cluster_1 Apoptotic Pathways cluster_2 Caspase Cascade cluster_3 Cellular Outcome A This compound B Extrinsic Pathway (Death Receptors) A->B ? C Intrinsic Pathway (Mitochondrial Stress) A->C ? D Caspase-8 B->D E Caspase-9 C->E F Caspase-3/7 (Executioner Caspases) D->F E->F G Apoptosis F->G

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of the cytotoxic properties of this compound. By employing assays that measure cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the compound's effects on cells. The resulting data is crucial for guiding further mechanistic studies and making informed decisions in the drug development process.

References

Application Notes and Protocols: Vancomycin in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vancomycin is a glycopeptide antibiotic considered a cornerstone for treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, the emergence of strains with reduced susceptibility and the slow bactericidal activity of vancomycin monotherapy have led to therapeutic failures in some clinical scenarios.[1] Combination therapy, pairing vancomycin with other antimicrobial agents, has emerged as a critical strategy to enhance efficacy, overcome resistance, and improve clinical outcomes. This document provides an overview of key vancomycin-based combination therapies, their synergistic mechanisms, and detailed protocols for in vitro synergy testing.

Key Vancomycin Combination Therapies

Vancomycin and β-Lactams

The combination of vancomycin and β-lactam antibiotics has shown significant synergistic activity against MRSA, including strains with reduced vancomycin susceptibility (hVISA and VISA).[3] This "seesaw" effect is a promising strategy for treating persistent infections.

Mechanism of Synergy: The precise mechanism is not fully elucidated but is thought to involve complementary actions on the bacterial cell wall. Vancomycin inhibits the late stages of peptidoglycan synthesis, while β-lactams inactivate penicillin-binding proteins (PBPs), which are crucial for cell wall cross-linking. This dual assault on cell wall integrity leads to enhanced bacterial killing.[4][5]

cluster_0 Bacterial Cell Wall Synthesis vancomycin Vancomycin peptidoglycan Peptidoglycan Synthesis (Late Stage) vancomycin->peptidoglycan Inhibits beta_lactam β-Lactam pbps Penicillin-Binding Proteins (PBPs) beta_lactam->pbps Inactivates cell_wall Cell Wall Integrity peptidoglycan->cell_wall Disrupts pbps->cell_wall Disrupts synergy Synergistic Bactericidal Effect cell_wall->synergy

Mechanism of Vancomycin and β-Lactam Synergy.

Quantitative Data Summary:

CombinationOrganismKey FindingsReference
Vancomycin + FlucloxacillinMRSAMean duration of bacteremia reduced from 3.00 to 1.94 days in a pilot clinical trial.[6][6][7][8]
Vancomycin + CeftarolineMRSAIn a retrospective study, combination therapy for persistent MRSA bacteremia resulted in microbiologic cure in 96.7% of patients, with a median time to clearance of 2.6 days after adding ceftaroline.[9][9][10][11][12]
Vancomycin + ImipenemMRSA & CNSShowed synergistic effects against 21 out of 22 clinical strains by the E-test method.[1][1][13]
Vancomycin + OxacillinStaphylococci with reduced vancomycin susceptibilityDemonstrated synergy against 30 of 59 isolates; synergy correlated directly with higher vancomycin MICs.[14][15][16][14][15][16]
Vancomycin and Aminoglycosides

This is a classic combination, particularly recommended for treating severe enterococcal infections like endocarditis.

Mechanism of Synergy: Vancomycin, by inhibiting cell wall synthesis, increases the permeability of the bacterial cell membrane. This facilitates the intracellular uptake of the aminoglycoside (e.g., gentamicin), which then inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to a potent bactericidal effect.[5][17]

cluster_1 Bacterial Cell vancomycin Vancomycin cell_wall Cell Wall Synthesis vancomycin->cell_wall Inhibits permeability Increased Cell Membrane Permeability cell_wall->permeability Leads to aminoglycoside Aminoglycoside (e.g., Gentamicin) permeability->aminoglycoside Enhances Uptake ribosome 30S Ribosome aminoglycoside->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits synergy Synergistic Bactericidal Effect protein_synthesis->synergy

Mechanism of Vancomycin and Aminoglycoside Synergy.

Quantitative Data Summary:

CombinationOrganismKey FindingsReference
Vancomycin + GentamicinMRSASynergistic against a majority of methicillin-susceptible and -resistant S. aureus strains in time-kill curve studies.[18][19] However, synergy is not observed against strains with high-level gentamicin resistance (MIC >500 µg/mL).[20][18][19][20]
Vancomycin + GentamicinS. aureus BiofilmsCombination therapy (VAN 20µg/mL + GEN 8µg/mL) decreased MRSA metabolic activity by over 70% and led to complete biofilm eradication in an in vitro model.[21][21]
Vancomycin + AminoglycosideEnterococcus spp.A combination of a cell-wall active agent and an aminoglycoside is required to overcome enterococcal tolerance and achieve bactericidal activity, essential for treating endocarditis.[5][5][17][22]
Vancomycin and Rifampin

This combination is often considered for infections involving biofilms, such as prosthetic joint infections.

Mechanism of Synergy: Rifampin has excellent biofilm penetration and potent bactericidal activity.[23] While the exact synergistic mechanism with vancomycin is debated and can be method-dependent, it is thought that their different modes of action (cell wall synthesis vs. RNA synthesis inhibition) are complementary, especially against bacteria in a biofilm state.[23][24]

Quantitative Data Summary:

CombinationOrganismKey FindingsReference
Vancomycin + RifampinS. aureus (Prosthetic Joint Infection Model)Combination therapy resulted in a 5,263-fold reduction in CFU from peri-implant tissue, compared to a 1.9-fold reduction with vancomycin alone. No CFUs were isolated from implants in the combination group.[24][24]
Vancomycin + RifampinMRSAIn vitro studies show variable results (synergy, indifference, or antagonism), which can be dependent on the testing methodology (e.g., checkerboard vs. time-kill).[23] Synergy is more consistently found against MRSA in biofilms.[23][23][25]
Vancomycin + RifampinCoagulase-negative staphylococciCombination demonstrated enhanced killing against 13 of 25 strains, though rifampin-resistant strains emerged in the remaining 12 cases.[26][26]

Experimental Protocols for Synergy Testing

Checkerboard Assay

The checkerboard or microdilution method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.

Principle: Serial dilutions of two antibiotics are combined in a 96-well microplate to test various concentration combinations against a standardized bacterial inoculum. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic (Drug A and Drug B) at a concentration at least 10x the expected MIC in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of broth to all wells except those in column 1.

    • Add 100 µL of the highest concentration of Drug A (e.g., 4x MIC) to all wells in column 1.

    • Perform serial two-fold dilutions of Drug A by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, down to column 10. Discard 50 µL from column 10. Columns 11 and 12 will serve as controls.

    • This creates a horizontal gradient of Drug A. Now, create a vertical gradient of Drug B.

    • Add 100 µL of the highest concentration of Drug B (e.g., 4x MIC) to all wells in row A.

    • Perform serial two-fold dilutions of Drug B down the columns, from row A to row G.

    • To do this efficiently, it's often easier to prepare intermediate plates with the correct dilutions and then transfer them. A more common method is to add Drug A diluted along the x-axis and Drug B diluted along the y-axis.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (adjust volumes if using a different method). Ensure wells are included for growth control (no antibiotic) and sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: After incubation, determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).

  • Calculation of FIC Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation: [27][28]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

start Start prep_abx Prepare serial dilutions of Antibiotic A & B in 96-well plate start->prep_abx prep_inoculum Prepare bacterial inoculum (0.5 McFarland, dilute to ~5x10^5 CFU/mL) prep_abx->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs of drugs alone and in combination incubate->read_mic calc_fic Calculate FIC Index: FICI = FIC_A + FIC_B read_mic->calc_fic interpret Interpret Results: Synergy (≤0.5) Indifference (>0.5 to 4) Antagonism (>4) calc_fic->interpret end End interpret->end

Checkerboard Assay Experimental Workflow.
Time-Kill Assay

This dynamic method assesses the rate of bacterial killing over time and is considered a gold standard for determining bactericidal synergy.

Principle: A standardized inoculum of bacteria is exposed to antibiotics, alone and in combination, in a liquid medium. The number of viable bacteria (CFU/mL) is determined at various time points over 24 hours.

Protocol:

  • Preparation: Determine the MIC of each antibiotic against the test organism beforehand.[29]

  • Inoculum Preparation: Grow the test organism to the logarithmic phase in CAMHB. Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Test Setup: Prepare tubes or flasks containing CAMHB with the following:

    • Growth Control (no antibiotic)

    • Antibiotic A alone (typically at 0.25x or 0.5x MIC)

    • Antibiotic B alone (typically at 0.25x or 0.5x MIC)

    • Combination of Antibiotic A + Antibiotic B (at the same concentrations as above)

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate in a shaking incubator at 37°C to ensure aeration.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar). To prevent drug carryover, samples can be centrifuged and resuspended, or specific inactivating agents (like activated charcoal) can be used.[30]

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours, then count the colonies to determine the CFU/mL for each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy: Defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (usually 24 hours).[31]

    • Indifference: A <2-log10 difference (increase or decrease) between the combination and the most active single agent.

    • Antagonism: A ≥2-log10 increase in CFU/mL between the combination and the most active single agent.

    • Bactericidal Activity: Defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[30]

start Start prep_tubes Prepare tubes with broth + antibiotics (alone & combined) + growth control start->prep_tubes inoculate Inoculate all tubes prep_tubes->inoculate prep_inoculum Prepare log-phase inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate_shake Incubate at 37°C with shaking inoculate->incubate_shake sampling Sample at 0, 2, 4, 8, 24h incubate_shake->sampling plating Perform serial dilutions and plate for CFU counting sampling->plating incubate_plates Incubate plates for 24h plating->incubate_plates plot_data Count colonies, calculate log10 CFU/mL, and plot vs. time incubate_plates->plot_data interpret Interpret Synergy: (≥2-log10 decrease vs. most active agent) plot_data->interpret end End interpret->end

Time-Kill Assay Experimental Workflow.

References

Oganomycin GB: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available data reveals a significant lack of detailed information required for the creation of in-depth application notes and protocols for in vivo studies of Oganomycin GB. While the compound is identified as a member of the Oganomycin family of antibiotics with potential antibacterial activity, crucial data for its formulation, administration, and evaluation in animal models are not available in the public domain.

Summary of Available Information

This compound is a semi-synthetic derivative of Oganomycin B, which is produced by the fermentation of Streptomyces str. oganonensis.[1][2][3] The conversion from Oganomycin B involves acid hydrolysis to remove sulfate esters.[1][2][3] It is reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, although this activity is noted to be less potent than its parent compounds, Oganomycin A and B.[1][2][3] There is also a mention of an altered effect on D-amino acid oxidase compared to Oganomycin B.[1][2][3]

Deficiencies in Available Data for In Vivo Studies

Despite its identification and basic characterization, there is a notable absence of published scientific literature detailing the use of this compound in in vivo settings. The following critical information, necessary for the development of detailed application notes and protocols, is not publicly available:

  • Formulation for In Vivo Administration: No studies describe suitable vehicles, excipients, or optimal concentrations for administering this compound to animal models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in a biological system, is absent.

  • Efficacy and Toxicity Data: There are no published reports on the effective doses of this compound in various animal infection models or any associated toxicity findings.

  • Experimental Protocols: Detailed methodologies for in vivo experiments, including animal models, dosing regimens, and endpoint analysis, have not been published.

  • Mechanism of Action and Signaling Pathways: While its antibacterial nature is mentioned, the specific molecular targets and signaling pathways affected by this compound have not been elucidated.

General Considerations for In Vivo Studies of Cephamycin-Type Antibiotics

Given that this compound is related to the cephamycin class of antibiotics, general principles for in vivo studies of similar compounds can be considered as a starting point for research design. Cephamycins are a subclass of β-lactam antibiotics that inhibit bacterial cell wall synthesis. In vivo studies with other cephamycins, such as cefoxitin and cefotetan, have been conducted to evaluate their efficacy against a range of bacterial infections.[4][5] These studies typically involve inducing infections in animal models (e.g., mice, rats) with clinically relevant bacterial strains and then administering the antibiotic to assess its therapeutic effect.[4][5][6][7]

Proposed Experimental Workflow (Hypothetical)

The following diagram illustrates a hypothetical workflow for an initial in vivo evaluation of a novel antibiotic like this compound. This is a generalized representation and would require substantial adaptation based on the specific properties of the compound, which are currently unknown.

G cluster_preclinical Preclinical In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Studies in_vitro_activity Determine Minimum Inhibitory Concentration (MIC) solubility Solubility Testing in_vitro_activity->solubility cytotoxicity Assess Cytotoxicity in Mammalian Cell Lines cytotoxicity->solubility vehicle_selection Vehicle Selection for In Vivo Administration solubility->vehicle_selection stability Formulation Stability Analysis vehicle_selection->stability animal_model Animal Model of Infection (e.g., Murine Peritonitis) stability->animal_model dosing Dose-Ranging Study (Efficacy & Tolerability) animal_model->dosing pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis dosing->pk_pd efficacy Definitive Efficacy Study dosing->efficacy

Caption: Hypothetical workflow for the in vivo evaluation of a novel antibiotic.

Conclusion

The current body of scientific and commercial literature is insufficient to provide detailed application notes and protocols for the in vivo study of this compound. Researchers and drug development professionals interested in this compound would need to conduct extensive preliminary research to establish the foundational data required for designing and executing meaningful in vivo experiments. This would include comprehensive in vitro characterization, formulation development, and exploratory in vivo studies to determine basic pharmacokinetic and safety profiles. Without such data, any attempt to create detailed protocols would be purely speculative and not based on scientific evidence.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oganomycin GB Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific HPLC analysis of Oganomycin GB is limited. The following guidance is based on established methods for the analysis of Vancomycin, a structurally complex glycopeptide antibiotic with similar analytical challenges. These methodologies and troubleshooting steps provide a strong starting point for developing and optimizing a robust HPLC method for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in achieving good resolution for complex glycopeptide antibiotics like this compound?

A1: The most critical factor is often the interplay between the stationary phase chemistry and the mobile phase pH. These compounds typically have multiple ionizable groups, making pH a powerful tool to control retention and selectivity. A C18 column is a common starting point, but for challenging separations, experimenting with different stationary phases (e.g., phenyl-hexyl, cyano) can be beneficial.

Q2: I am observing significant peak tailing with my this compound analysis. What are the likely causes and solutions?

A2: Peak tailing is a common issue when analyzing polar, basic compounds like many glycopeptide antibiotics. The primary causes include:

  • Secondary Interactions: Strong interactions between basic functional groups on the analyte and acidic residual silanol groups on the silica-based column packing material can lead to tailing.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[3][4]

  • Poor Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

Solutions include:

  • Lowering Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups, minimizing secondary interactions.[1]

  • Using a Modern, High-Purity Silica Column: Newer columns are often manufactured with fewer accessible silanol groups.

  • Adding a Competing Base: Incorporating a small amount of an amine modifier like triethylamine (TEA) into the mobile phase can competitively bind to active silanol sites.

  • Reducing Sample Concentration: Dilute the sample and reinject to see if peak shape improves.

  • Matching Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.

Q3: Should I use an isocratic or gradient elution for this compound analysis?

A3: For complex samples or when analyzing this compound with other related substances, a gradient elution is generally recommended.[5] A gradient allows for the effective elution of compounds with a wider range of polarities, improving resolution and reducing analysis time. An isocratic method may be suitable for simple, routine analyses where the peak of interest is well-resolved from any impurities.

Troubleshooting Guide

Issue 1: Poor Resolution Between this compound and an Impurity

This guide provides a systematic approach to improving the separation between two closely eluting peaks.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting start Poor Resolution (Rs < 1.5) modify_gradient Modify Gradient Profile (Shallower Gradient) start->modify_gradient change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) modify_gradient->change_organic If no improvement end Resolution Improved modify_gradient->end If successful adjust_ph Adjust Mobile Phase pH (e.g., in 0.2 unit increments) change_organic->adjust_ph If no improvement change_organic->end If successful change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column If no improvement adjust_ph->end If successful optimize_temp Optimize Temperature change_column->optimize_temp If no improvement change_column->end If successful optimize_temp->end If successful

Caption: Troubleshooting workflow for improving peak resolution.

Detailed Steps:

  • Modify the Gradient: A shallower gradient (e.g., a smaller change in organic solvent percentage per minute) can increase the separation between closely eluting peaks.[5]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may improve resolution.

  • Adjust Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds. Systematically adjust the pH of the aqueous portion of the mobile phase in small increments (e.g., ±0.2 units).

  • Change the Column Chemistry: If modifications to the mobile phase are insufficient, trying a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) can provide a different selectivity.

  • Optimize Temperature: Temperature affects mobile phase viscosity and analyte interactions with the stationary phase.[6] Evaluate temperatures between 30°C and 50°C.

Issue 2: Variable Retention Times

Inconsistent retention times can compromise the accuracy and precision of your analysis.

Troubleshooting Logic for Retention Time Variability

Retention_Time_Variability start Variable Retention Times check_pump Check Pump Performance (Flow rate accuracy, pressure fluctuations) start->check_pump check_leaks Inspect for Leaks (Fittings, seals) check_pump->check_leaks If pump is stable end Stable Retention Times check_pump->end If issue resolved check_mobile_phase Check Mobile Phase (Properly mixed, degassed, sufficient volume) check_leaks->check_mobile_phase If no leaks check_leaks->end If issue resolved check_column_equilibration Ensure Adequate Column Equilibration check_mobile_phase->check_column_equilibration If mobile phase is good check_mobile_phase->end If issue resolved thermostat_column Thermostat the Column check_column_equilibration->thermostat_column If equilibration is sufficient check_column_equilibration->end If issue resolved thermostat_column->end If issue resolved

Caption: Troubleshooting logic for variable retention times.

Detailed Steps:

  • Check Pump and Pressure: Ensure the pump is delivering a consistent flow rate and that the system pressure is stable. Fluctuations can indicate air bubbles or failing pump seals.

  • Inspect for Leaks: A leak in the system will lead to a drop in pressure and inconsistent flow rates. Carefully check all fittings and connections.

  • Verify Mobile Phase Preparation: Ensure the mobile phase is accurately prepared, well-mixed, and thoroughly degassed. In a gradient system, ensure the proportioning valves are functioning correctly.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.

  • Column Temperature: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.

Experimental Protocols & Data

The following tables summarize typical HPLC conditions used for the analysis of Vancomycin, which can be adapted for this compound.

Table 1: HPLC Method Parameters for Vancomycin Analysis
ParameterMethod 1Method 2Method 3
Column C18, 250 mm x 4.6 mm, 5 µmNucleodur C18, 125 mm x 4.6 mm, 5 µmChromolith® Performance RP-18e, 100 x 4.6 mm
Mobile Phase A 30 mM Phosphate Buffer, pH 2.250 mM NH4H2PO4, pH 2.2N/A (Isocratic)
Mobile Phase B AcetonitrileAcetonitrileN/A (Isocratic)
Gradient/Isocratic 86:14 (A:B) Isocratic88:12 (A:B) IsocraticN/A
Flow Rate 0.72 mL/min0.36 mL/minN/A
Detection (UV) 225 nm205 nmN/A
Column Temp. 25°CRoom TemperatureN/A
Reference [7][2][8][9]
Table 2: Sample Preparation for Vancomycin Analysis from Plasma
StepProcedure
1. Aliquot Take a 300 µL aliquot of the plasma sample.
2. Protein Precipitation Add 105 µL of 10% perchloric acid.[10]
3. Vortex Vortex the mixture for 40 seconds.
4. Centrifuge Centrifuge at 12,000 rpm for 10 minutes.
5. Collect Supernatant Transfer the supernatant to an HPLC vial.
6. Injection Inject a specified volume (e.g., 30 µL) into the HPLC system.
Reference [10]
Detailed Experimental Protocol (Based on Method 1)

This protocol provides a starting point for developing a method for this compound.

Objective: To achieve baseline separation of the main analyte peak from potential impurities.

Materials:

  • HPLC system with UV detector

  • C18 column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 30 mM Potassium Phosphate Monobasic, adjusted to pH 2.2 with phosphoric acid

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Sample diluent: Mobile Phase

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by dissolving the appropriate amount of potassium phosphate monobasic in HPLC grade water and adjusting the pH to 2.2 with phosphoric acid. Filter through a 0.45 µm filter.

    • The mobile phase composition is 86% Mobile Phase A and 14% Mobile Phase B.

  • Instrument Setup:

    • Install the C18 column and set the column oven to 25°C.

    • Set the flow rate to 0.72 mL/min.

    • Set the UV detector wavelength to 225 nm.

  • System Equilibration:

    • Purge the pump lines with the mobile phase.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a known concentration.

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the reference standard to determine the retention time and peak shape.

    • Inject the sample.

  • Data Processing:

    • Integrate the peaks and calculate the resolution between the main peak and any adjacent peaks. A resolution of ≥ 1.5 is desired for baseline separation.

References

Strategies to Reduce Oganomycin GB Degradation During Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Oganomycin GB" is not available in the public domain. It is possible that this is a proprietary name for a compound not yet described in scientific literature, a novel compound under development, or a potential misspelling of a known compound. The following guide is based on general principles for the extraction and stabilization of similar complex biomolecules, such as glycopeptide antibiotics. Researchers should adapt these strategies based on the specific chemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound extract is showing low yield and high impurity levels. What are the likely causes?

Low yield and high impurity levels are common issues during the extraction of complex biomolecules. The primary causes often relate to the degradation of the target compound. Key factors that can lead to the degradation of this compound during extraction include:

  • pH Instability: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.

  • Temperature Stress: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidative Damage: Exposure to oxygen, especially in the presence of metal ions, can lead to oxidative degradation.

  • Enzymatic Degradation: If extracting from a biological source, endogenous enzymes can degrade the target molecule.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Q2: What is the optimal pH range for extracting this compound?

The optimal pH for extraction is highly dependent on the chemical structure of this compound. For glycopeptide antibiotics, a neutral to slightly acidic pH (typically pH 5.0-7.0) is often preferred to maintain stability. It is crucial to perform small-scale pH-stability studies to determine the ideal range for your specific compound.

Q3: Can I heat my sample to improve extraction efficiency?

While gentle heating can sometimes improve extraction efficiency, it is generally recommended to keep the temperature as low as possible to minimize degradation. For many sensitive biomolecules, extractions are best performed at room temperature or on ice (4°C). If heating is necessary, it should be carefully controlled and for the shortest duration possible.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Bioactivity of Extract Degradation of this compound during extraction.Optimize extraction parameters: maintain a stable, slightly acidic to neutral pH; keep temperatures low (4-25°C); work quickly to minimize extraction time; and protect from light by using amber-colored vials or covering glassware with foil.
Presence of Unexpected Peaks in HPLC/LC-MS Degradation products of this compound.Compare chromatograms of fresh and processed samples. If new peaks appear over time, degradation is likely. Implement the stabilization strategies mentioned above. Consider the use of antioxidants (e.g., ascorbic acid, BHT) if oxidation is suspected.
Poor Recovery After Solid-Phase Extraction (SPE) Irreversible binding to the SPE sorbent or degradation on the column.Screen different SPE sorbents (e.g., C18, ion-exchange) and elution solvents. Ensure the pH of the sample and solvents is compatible with the sorbent and the stability of this compound.

Experimental Protocols

Protocol 1: General Extraction of a Glycopeptide-like Compound

This protocol provides a generalized workflow for the extraction of a hypothetical compound with properties similar to known glycopeptides.

  • Homogenization: Homogenize the source material (e.g., microbial culture, plant tissue) in a suitable buffer at a neutral to slightly acidic pH (e.g., 50 mM phosphate buffer, pH 6.0) at 4°C.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by equilibration with the extraction buffer.

    • Load the filtered supernatant onto the cartridge.

    • Wash the cartridge with the extraction buffer to remove unbound impurities.

    • Elute this compound with an appropriate solvent (e.g., methanol, acetonitrile) or a solvent mixture.

  • Solvent Evaporation: Evaporate the solvent from the eluate under reduced pressure at a low temperature (e.g., <30°C).

  • Storage: Reconstitute the dried extract in a suitable buffer and store at -20°C or -80°C, protected from light.

Visualizing the Workflow

Diagram 1: General Extraction Workflow

ExtractionWorkflow Homogenization Homogenization (pH 6.0, 4°C) Centrifugation Centrifugation (10,000 x g, 4°C) Homogenization->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration SPE Solid-Phase Extraction (C18) Filtration->SPE Evaporation Solvent Evaporation (<30°C) SPE->Evaporation Storage Storage (-20°C to -80°C) Evaporation->Storage DegradationPathways Oganomycin This compound (Active) Degraded Degraded Products (Inactive) Oganomycin->Degraded Degradation pH Extreme pH pH->Oganomycin Temp High Temperature Temp->Oganomycin Oxidation Oxidation Oxidation->Oganomycin Light Light Exposure Light->Oganomycin

Technical Support Center: Enhancing the Bioactivity of Oganomycin GB Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oganomycin GB derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, modification, and bioactivity assessment of this novel class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how might this influence the strategy for designing more bioactive derivatives?

A1: While the precise mechanism for this compound is under active investigation, it is hypothesized to be a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. Similar to well-documented glycopeptides like vancomycin, this compound likely functions by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby preventing their incorporation into the growing cell wall.[1][2] This disruption of cell wall integrity leads to bacterial lysis and death.[3]

Strategies for enhancing bioactivity should therefore focus on modifications that either:

  • Increase the binding affinity for the D-Ala-D-Ala target.

  • Improve penetration of the bacterial cell wall.

  • Overcome potential resistance mechanisms, such as target modification (e.g., D-Ala-D-Lac).

  • Introduce novel mechanisms of action through the addition of new pharmacophores.

Q2: We are observing poor solubility of our synthesized this compound derivatives in aqueous buffers. What are some common strategies to address this?

A2: Poor aqueous solubility is a frequent challenge with complex natural product derivatives. Consider the following approaches:

  • Salt Formation: If your derivative contains acidic or basic functional groups, forming a pharmaceutically acceptable salt can significantly improve solubility.

  • Introduction of Polar Functional Groups: Strategically introduce hydrophilic moieties such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups. Care must be taken to ensure these modifications do not negatively impact the core pharmacophore responsible for bioactivity.

  • Prodrug Strategies: Convert a key functional group into a more soluble promoiety that is enzymatically or chemically cleaved in vivo to release the active drug.

  • Formulation with Excipients: For in vitro assays, consider using co-solvents like DMSO or formulating the compound with solubilizing agents such as cyclodextrins. However, be mindful of potential artifacts from these excipients in your bioassays.

Q3: Our lead this compound derivative shows promising in vitro activity, but poor in vivo efficacy. What are the likely reasons for this discrepancy?

A3: The transition from in vitro to in vivo efficacy is a major hurdle in drug development. Several factors could be at play:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast excretion, leading to sub-therapeutic concentrations at the site of infection.

  • Bioavailability: Low oral bioavailability is common for complex molecules.[3]

  • Plasma Protein Binding: High affinity for plasma proteins can reduce the concentration of the free, active drug.

  • Toxicity: The compound might exhibit unforeseen toxicity in the host organism, limiting the achievable therapeutic dose.

  • In vivo Target Engagement: The compound may not be reaching its bacterial target in the complex in vivo environment.

A systematic investigation into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of your derivative is recommended.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting Step: Visually inspect the wells of your microtiter plate under a microscope for any signs of compound precipitation.

    • Solution: Prepare stock solutions in 100% DMSO and ensure the final concentration of DMSO in the assay medium does not exceed a level that affects bacterial growth (typically <1%). Consider using a different solvent or a formulation approach if precipitation persists.

  • Possible Cause 2: Inoculum Variability.

    • Troubleshooting Step: Ensure the bacterial inoculum is standardized to the correct McFarland standard (commonly 0.5) for each experiment.

    • Solution: Use a spectrophotometer to measure the optical density of your inoculum before each assay to ensure consistency.

  • Possible Cause 3: Binding to Plasticware.

    • Troubleshooting Step: Complex hydrophobic molecules can adsorb to the surface of standard polystyrene plates.

    • Solution: Use low-binding microtiter plates. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also mitigate this issue in some cases.

Problem 2: Total synthesis of a key this compound intermediate results in a low yield.
  • Possible Cause 1: Suboptimal Reaction Conditions.

    • Troubleshooting Step: Review the reaction parameters (temperature, solvent, catalyst loading, reaction time).

    • Solution: Perform a Design of Experiments (DoE) to systematically optimize reaction conditions. Screen different catalysts, solvents, and temperature ranges.

  • Possible Cause 2: Instability of Reactants or Intermediates.

    • Troubleshooting Step: Use techniques like NMR or LC-MS to analyze the reaction mixture at different time points to identify potential degradation pathways.

    • Solution: If an intermediate is unstable, consider a "one-pot" or "telescoped" synthesis where the unstable intermediate is immediately reacted in the next step without isolation.[4]

  • Possible Cause 3: Inefficient Purification.

    • Troubleshooting Step: Assess the purity of the product after each purification step.

    • Solution: Explore alternative purification techniques. For example, if column chromatography is problematic, consider crystallization, preparative HPLC, or supercritical fluid chromatography.

Data Presentation

Table 1: Comparative Bioactivity of this compound Derivatives against Staphylococcus aureus (ATCC 29213)

Compound IDModificationMIC (µg/mL)Fold Improvement vs. GB
This compoundParent Compound8-
OGB-D01C-terminal esterification160.5x
OGB-D02N-terminal alkylation42x
OGB-D03Introduction of a hydroxyl group at R124x
OGB-D04Replacement of sugar moiety with a lipophilic tail>32<0.25x

Table 2: Solubility Profile of Selected this compound Derivatives

Compound IDAqueous Solubility (pH 7.4)Solubility in 5% DMSO (aq.)
This compound< 1 µg/mL50 µg/mL
OGB-D022 µg/mL120 µg/mL
OGB-D0315 µg/mL> 500 µg/mL

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Preparation of Compound Plates:

    • Prepare a stock solution of each this compound derivative in 100% DMSO.

    • Perform serial two-fold dilutions of each compound in a 96-well plate using CAMHB to achieve concentrations ranging from 64 µg/mL to 0.125 µg/mL. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the compound plate, bringing the total volume to 100 µL.

    • Include a positive control (bacteria only) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Late-Stage Functionalization via C-H Activation

This protocol provides a general framework for introducing a new functional group onto the this compound core, a strategy to generate novel derivatives.[5]

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1 equivalent).

    • Add a transition metal catalyst (e.g., a Palladium or Rhodium complex, 5 mol%).

    • Add a suitable ligand (if required by the catalyst).

    • Add a directing group if necessary to achieve site-selectivity.

    • Dissolve the components in an appropriate anhydrous solvent (e.g., dichloroethane).

  • Addition of Reagents:

    • Add the coupling partner (e.g., an organoboron reagent for Suzuki coupling or an alkene for Heck coupling, 1.5 equivalents).

    • Add any necessary additives, such as an oxidant or a base.

  • Reaction Execution:

    • Heat the reaction mixture to the optimized temperature and stir for the required time (typically 12-24 hours).

    • Monitor the reaction progress using TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and quench appropriately.

    • Perform an aqueous workup to remove inorganic salts.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product using column chromatography or preparative HPLC to isolate the desired derivative.

Mandatory Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Bioactivity Screening cluster_optimization Lead Optimization synthesis This compound Core modification Late-Stage Functionalization synthesis->modification purification Purification (HPLC) modification->purification mic_assay MIC Assay purification->mic_assay solubility Solubility Testing purification->solubility decision Activity Improved? mic_assay->decision solubility->decision decision->synthesis No lead Lead Candidate decision->lead Yes stop Redesign

Caption: Workflow for Synthesis and Optimization of this compound Derivatives.

signaling_pathway cluster_bacterium Bacterial Cell Oganomycin This compound Derivative Target D-Ala-D-Ala Terminus Oganomycin->Target Binding PBP Transglycosylase (PBP) Oganomycin->PBP Blocks Access Precursor Lipid II (Peptidoglycan Precursor) Precursor->PBP Substrate CellWall Growing Peptidoglycan Chain PBP->CellWall Elongation Lysis Cell Lysis CellWall->Lysis Weakened Wall Leads to Inhibition INHIBITION

Caption: Hypothesized Mechanism of Action for this compound Derivatives.

troubleshooting_logic start Low Bioactivity Observed check_purity Is the compound >95% pure? start->check_purity check_solubility Is the derivative soluble in assay medium? check_target Does the modification affect the core pharmacophore? check_solubility->check_target Yes redesign Redesign Derivative: - Improve Solubility - Modify Non-essential Regions check_solubility->redesign No check_purity->check_solubility Yes repurify Repurify the compound check_purity->repurify No check_target->redesign Yes investigate_pk Investigate other factors: - Permeability - Efflux - Target expression check_target->investigate_pk No

Caption: Troubleshooting Logic for Low Bioactivity of Derivatives.

References

Overcoming poor solubility of Oganomycin GB for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor solubility of Oganomycin GB in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a derivative of Oganomycin A, a cephamycin-type antibiotic.[1] Like many compounds with complex structures that exhibit good biological activity, this compound has low aqueous solubility.[2] This poor solubility can lead to several issues in bioassays, including underestimation of biological activity, variability in results, and inaccurate structure-activity relationships (SAR).[2]

Q2: What are the initial steps to solubilize this compound for a bioassay?

The most common starting point for solubilizing poorly soluble compounds like this compound is to create a concentrated stock solution in an organic solvent.[3] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[2][3] From this stock, the compound is then diluted into the aqueous bioassay buffer. However, it is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.

Q3: My this compound precipitates out of solution when I dilute it into my aqueous assay buffer. What can I do?

Precipitation upon dilution is a common problem with poorly soluble compounds. Here are several strategies to address this:

  • Optimize the Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. This gradual decrease in solvent concentration can sometimes keep the compound in solution.

  • Use Co-solvents: Incorporating a water-miscible organic co-solvent in your final assay buffer can increase the solubility of your compound.[4][5] The choice of co-solvent and its final concentration needs to be optimized to ensure it doesn't interfere with the assay.

  • Employ Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.[4]

  • Adjust pH: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[4][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound.

Issue 1: Inconsistent results between experimental replicates.

  • Possible Cause: Precipitation of this compound in some wells of your assay plate.

  • Troubleshooting Steps:

    • Visually inspect your assay plates under a microscope for any signs of precipitation.

    • Prepare a fresh dilution series of this compound and measure its absorbance or use dynamic light scattering to check for aggregation before adding it to your assay.

    • Consider using a pre-solubilization technique from the table below before final dilution.

Issue 2: Lower than expected potency (high IC50 value).

  • Possible Cause: The actual concentration of solubilized this compound in the assay is lower than the nominal concentration due to poor solubility.[2]

  • Troubleshooting Steps:

    • Attempt to increase the solubility using the methods described in the "Solubilization Strategies for this compound" table.

    • Quantify the amount of this compound that remains in solution at your highest assay concentration after a mock incubation and centrifugation step. This can be done using HPLC-UV if a standard is available.

Solubilization Strategies for this compound

The following table summarizes various approaches to improve the solubility of this compound for bioassays. It is recommended to test these empirically to find the optimal conditions for your specific assay.

Strategy Description Typical Starting Concentration Advantages Potential Disadvantages
Co-solvents Water-miscible organic solvents that reduce the polarity of the aqueous buffer.[5]1-5% (v/v) Ethanol, Methanol, or AcetonitrileSimple to implement.Can affect enzyme activity or cell viability at higher concentrations.
Surfactants Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds.[4]0.01-0.1% (w/v) Tween® 80 or Pluronic® F-68Effective at low concentrations.Can interfere with certain cell-based assays or protein-protein interactions.
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes with poorly soluble compounds.[4]1-10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)Generally well-tolerated in cellular assays.Can have a high molecular weight, affecting molar concentration calculations.
pH Modification Adjusting the pH of the buffer to ionize the compound, which can increase solubility.[5]Adjust pH in 0.5 unit incrementsCan be very effective for ionizable compounds.Requires knowledge of the compound's pKa; can affect biological activity.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution

  • Accurately weigh a small amount of this compound powder (e.g., 1 mg).

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex vigorously and gently warm the solution (e.g., to 37°C) to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal Solubilization Conditions

  • Prepare a series of aqueous buffers containing different solubilizing agents (co-solvents, surfactants, cyclodextrins) at various concentrations as suggested in the table above.

  • From your concentrated DMSO stock of this compound, perform a dilution into each of the prepared buffers to your desired final assay concentration.

  • Incubate the solutions under your standard assay conditions (e.g., 1 hour at 37°C).

  • After incubation, visually inspect each solution for signs of precipitation.

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

Visualizations

Since this compound is a cephamycin-type antibiotic, it is predicted to target bacterial cell wall synthesis. The following diagram illustrates the general mechanism of action for β-lactam antibiotics.

Bacterial Cell Wall Synthesis Inhibition cluster_bacterium Bacterial Cell cluster_inhibition UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MraY UDP_NAM UDP-NAM UDP_NAM->Lipid_I Peptide Pentapeptide Peptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylase activity of PBP Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidase activity of PBP PBP Penicillin-Binding Protein (PBP) Oganomycin_GB This compound Oganomycin_GB->PBP Inhibits

Caption: this compound likely inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs).

The following workflow provides a logical approach to troubleshooting solubility issues with this compound.

Solubility Troubleshooting Workflow Start Start: Poorly Soluble This compound Prep_Stock Prepare concentrated stock in 100% DMSO Start->Prep_Stock Dilute Dilute to final concentration in aqueous buffer Prep_Stock->Dilute Precipitation Precipitation observed? Dilute->Precipitation Optimize Optimize Solubilization: - Co-solvents - Surfactants - Cyclodextrins - pH adjustment Precipitation->Optimize Yes Proceed Proceed with bioassay Precipitation->Proceed No Re_evaluate Re-evaluate precipitation Optimize->Re_evaluate Re_evaluate->Optimize Yes Re_evaluate->Proceed No Inconsistent Inconsistent results or low potency observed? Proceed->Inconsistent Quantify Quantify soluble compound (e.g., via HPLC) Inconsistent->Quantify Yes End End: Optimized Assay Inconsistent->End No Adjust Adjust nominal concentration or further optimize solubility Quantify->Adjust Adjust->Proceed

Caption: A stepwise workflow for addressing the poor solubility of this compound in bioassays.

References

Media optimization for Streptomyces oganonensis growth and antibiotic production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture media for the growth of Streptomyces oganonensis and the enhancement of its antibiotic production. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for cultivating Streptomyces oganonensis?

A1: A recommended basal medium for the initial cultivation of Streptomyces oganonensis ATCC 31167 is ATCC® Medium 1877, also known as ISP Medium 1. This medium provides the basic nutrients required for the growth of this bacterium.

Q2: How can I prepare ATCC® Medium 1877?

A2: To prepare ATCC® Medium 1877 (ISP Medium 1), dissolve the following components in 1.0 L of distilled water and adjust the final pH to 7.0 - 7.2 before autoclaving at 121°C for 15 minutes.

ComponentConcentration (g/L)
Tryptone5.0
Yeast Extract3.0
Agar (optional, for solid medium)15.0

Q3: What are the key factors to consider for optimizing antibiotic production?

A3: The primary factors influencing antibiotic production in Streptomyces species include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (agitation speed), and incubation time. Optimization of these parameters is critical for maximizing antibiotic yield.

Q4: How do different carbon sources affect growth and antibiotic production?

A4: The choice and concentration of the carbon source can significantly impact both biomass accumulation and antibiotic synthesis. While some monosaccharides may support robust growth, more complex carbohydrates might be more favorable for antibiotic production in some Streptomyces species. It is crucial to test a range of carbon sources and concentrations to determine the optimal conditions for S. oganonensis.

Q5: What is the role of the nitrogen source in antibiotic production?

A5: Nitrogen sources, both organic and inorganic, are essential for the synthesis of amino acids, proteins, and nucleic acids, which are precursors for many antibiotics. The type and concentration of the nitrogen source can dramatically influence the quantity and quality of the antibiotics produced.

Troubleshooting Guide

Problem 1: Poor or no growth of Streptomyces oganonensis.

  • Possible Cause: Inappropriate medium composition.

    • Solution: Ensure all components of the recommended basal medium (ATCC® Medium 1877) are correctly weighed and dissolved. Verify the final pH of the medium is within the optimal range (typically 7.0-7.2 for many Streptomyces species).

  • Possible Cause: Suboptimal incubation conditions.

    • Solution: Check and calibrate the incubator to ensure the temperature is maintained at the recommended level (e.g., 28-30°C for many Streptomyces). Ensure adequate aeration for liquid cultures by using baffled flasks and an appropriate agitation speed (e.g., 150-200 rpm).

  • Possible Cause: Poor quality inoculum.

    • Solution: Use a fresh, actively growing culture for inoculation. If starting from a spore stock, ensure the spores are viable.

Problem 2: Good growth but low or no antibiotic production.

  • Possible Cause: Suboptimal media components for antibiotic synthesis.

    • Solution: The optimal medium for growth may not be the best for antibiotic production. Systematically evaluate different carbon and nitrogen sources. For example, while glucose might support rapid growth, it can sometimes repress antibiotic production (carbon catabolite repression). Try substituting glucose with other sugars like starch or glycerol.[1]

  • Possible Cause: Incorrect pH profile during fermentation.

    • Solution: Monitor the pH of the culture over time. The optimal initial pH may not be optimal for the production phase. Consider using buffered media or implementing a pH control strategy in a bioreactor.

  • Possible Cause: Insufficient incubation time.

    • Solution: Antibiotic production is often growth-phase dependent, typically occurring during the stationary phase. Extend the incubation period and sample at different time points to determine the optimal harvest time.

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Variability in inoculum preparation.

    • Solution: Standardize the inoculum preparation procedure. Use a consistent spore concentration or a specific volume of a well-grown seed culture for inoculation.

  • Possible Cause: Inconsistent media preparation.

    • Solution: Prepare media in batches to minimize variability. Ensure all components are fully dissolved and the final pH is consistent for each batch.

Quantitative Data on Media Optimization (Illustrative Examples)

The following tables present illustrative data from studies on other Streptomyces species to demonstrate how different media components can affect growth and antibiotic production. Researchers should perform similar optimization experiments for Streptomyces oganonensis to determine its specific requirements.

Table 1: Effect of Different Carbon Sources on Growth and Antibiotic Production in a Streptomyces sp.

Carbon Source (1% w/v)Biomass (g/L)Antibiotic Activity (Zone of Inhibition, mm)
Glucose4.512
Starch3.818
Glycerol3.522
Fructose4.214
Maltose3.916

This is representative data; actual results will vary depending on the Streptomyces species and the specific antibiotic produced.

Table 2: Effect of Different Nitrogen Sources on Growth and Antibiotic Production in a Streptomyces sp.

Nitrogen Source (0.5% w/v)Biomass (g/L)Antibiotic Activity (Zone of Inhibition, mm)
Peptone4.220
Yeast Extract4.818
Casein3.924
Ammonium Sulfate3.215
Sodium Nitrate3.517

This is representative data; actual results will vary depending on the Streptomyces species and the specific antibiotic produced.

Experimental Protocols

Protocol 1: One-Variable-at-a-Time (OVAT) Optimization of Carbon Source

  • Prepare Basal Medium: Prepare the basal medium (e.g., ATCC® Medium 1877 without the carbon source).

  • Aliquot and Supplement: Aliquot the basal medium into several flasks. To each flask, add a different carbon source (e.g., glucose, starch, glycerol, fructose, maltose) to a final concentration of 1% (w/v). Include a control flask with no added carbon source.

  • Inoculation: Inoculate each flask with a standardized inoculum of Streptomyces oganonensis.

  • Incubation: Incubate the flasks under standard conditions (e.g., 28-30°C, 200 rpm) for a predetermined period (e.g., 7-10 days).

  • Analysis: At the end of the incubation, harvest the cultures.

    • Measure the biomass (e.g., by dry weight determination).

    • Assay the supernatant for antibiotic activity (e.g., using an agar well diffusion assay against a susceptible indicator organism).

  • Data Interpretation: Compare the biomass and antibiotic activity across the different carbon sources to identify the most promising one.

Protocol 2: Preparation of Inoculum

  • Spore Suspension: Grow Streptomyces oganonensis on a suitable solid agar medium (e.g., ISP Medium 4) until sporulation is observed.

  • Harvesting Spores: Aseptically scrape the surface of the agar plate with a sterile loop or spreader in the presence of sterile water or a suitable buffer to dislodge the spores.

  • Filtration: Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Quantification: Determine the spore concentration using a hemocytometer.

  • Standardization: Dilute the spore suspension to a standardized concentration (e.g., 10^7 - 10^8 spores/mL) for inoculating liquid cultures.

Visualizations

Media_Optimization_Workflow A Select Basal Medium (e.g., ATCC Medium 1877) B One-Variable-at-a-Time (OVAT) Optimization A->B C Vary Carbon Source (Glucose, Starch, etc.) B->C D Vary Nitrogen Source (Peptone, Yeast Extract, etc.) B->D E Vary pH (6.0, 7.0, 8.0) B->E F Vary Temperature (25°C, 30°C, 35°C) B->F G Analyze Growth and Antibiotic Production C->G D->G E->G F->G H Identify Optimal Conditions G->H I Response Surface Methodology (RSM) for Further Optimization (Optional) H->I J Scale-up Fermentation I->J

Caption: Workflow for Media Optimization.

Signaling_Pathways cluster_0 Environmental/Cellular Signals cluster_1 Regulatory Cascade cluster_2 Cellular Response Nutrient_Limitation Nutrient Limitation Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators Cell_Density Cell Density (Quorum Sensing) Cell_Density->Global_Regulators Pathway_Specific_Regulators Pathway-Specific Regulators Global_Regulators->Pathway_Specific_Regulators Antibiotic_Production Antibiotic Production Pathway_Specific_Regulators->Antibiotic_Production Morphological_Differentiation Morphological Differentiation Pathway_Specific_Regulators->Morphological_Differentiation

Caption: Simplified Signaling Pathways in Streptomyces.

References

Validation & Comparative

Oganomycin GB: Unraveling its Mechanism of Action in the Cephamycin Family

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Cephamycin Antibiotics

The emergence of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Among the arsenal of β-lactam antibiotics, the cephamycin family holds a significant position due to its unique structural features and potent activity, particularly against anaerobic bacteria and organisms producing β-lactamases. Oganomycin GB, a cephamycin-type antibiotic produced by Streptomyces oganonensis, belongs to this important class.[1] While specific experimental data on this compound's mechanism of action remains limited in publicly accessible literature, a comprehensive comparison with other well-characterized cephamycins can provide valuable insights for researchers and drug development professionals.

This guide provides a comparative overview of the mechanism of action of cephamycins, detailing the established principles of their antibacterial activity. It further outlines the standard experimental protocols used to evaluate key performance indicators for this class of antibiotics, offering a framework for the potential future characterization of this compound.

General Mechanism of Action of Cephamycins

Like all β-lactam antibiotics, cephamycins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This essential protective layer is composed of peptidoglycan, a polymer of sugars and amino acids. The final step in peptidoglycan synthesis, the cross-linking of peptide chains, is catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs).

Cephamycins, through their characteristic β-lactam ring, act as suicide inhibitors of these essential PBP enzymes. The strained amide bond in the β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP, leading to the acylation of a serine residue in the active site of the enzyme. This forms a stable, covalent bond, rendering the PBP inactive and halting peptidoglycan synthesis. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

A key distinguishing feature of cephamycins is the presence of a 7-α-methoxy group. This structural modification provides steric hindrance, affording them remarkable stability against hydrolysis by a wide range of β-lactamases, enzymes produced by bacteria that are a primary mechanism of resistance to many other β-lactam antibiotics.

Key Performance Metrics for Cephamycins: A Comparative Framework

To objectively evaluate the efficacy of a cephamycin like this compound and compare it to other members of its class, several key performance metrics are typically assessed. The following tables provide a template for how such comparative data would be presented, highlighting the types of information crucial for understanding the therapeutic potential of a new cephamycin.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

OrganismThis compoundCefoxitinCefotetanCefmetazole
Staphylococcus aureusNDValueValueValue
Streptococcus pneumoniaeNDValueValueValue
Escherichia coliNDValueValueValue
Klebsiella pneumoniaeNDValueValueValue
Bacteroides fragilisNDValueValueValue
Proteus mirabilisNDValueValueValue

ND: No Data Available. Values for established cephamycins would be populated from experimental studies.

Table 2: Comparative Penicillin-Binding Protein (PBP) Affinity (IC₅₀ in µM)

PBP (from E. coli)This compoundCefoxitinCefotetanCefmetazole
PBP1aNDValueValueValue
PBP1bNDValueValueValue
PBP2NDValueValueValue
PBP3NDValueValueValue
PBP4NDValueValueValue
PBP5/6NDValueValueValue

ND: No Data Available. IC₅₀ represents the concentration of the antibiotic required to inhibit 50% of PBP activity.

Table 3: Comparative Stability to β-Lactamases (Relative Hydrolysis Rate)

β-Lactamase TypeThis compoundCefoxitinCefotetanCefmetazole
TEM-1 (Class A)NDValueValueValue
SHV-1 (Class A)NDValueValueValue
AmpC (Class C)NDValueValueValue
OXA-1 (Class D)NDValueValueValue

ND: No Data Available. Values are typically expressed as a rate relative to a standard substrate like penicillin G.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative tables.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth microdilution is a standard method for determining the MIC of an antibiotic.

  • Preparation of Antibiotic Solutions: A series of twofold serial dilutions of the cephamycin antibiotic are prepared in a 96-well microtiter plate using an appropriate growth medium such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: The bacterial strain to be tested is grown overnight in MHB. The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Affinity Assay

Protocol: A competitive binding assay using a fluorescently labeled penicillin derivative is commonly employed to determine the affinity of a cephamycin for various PBPs.

  • Bacterial Membrane Preparation: The bacterial strain of interest is cultured to mid-log phase, harvested by centrifugation, and lysed. The cell membrane fraction containing the PBPs is isolated by ultracentrifugation.

  • Competitive Binding: Aliquots of the membrane preparation are incubated with varying concentrations of the unlabeled cephamycin (the competitor).

  • Fluorescent Labeling: A fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) is added to each reaction. This derivative will bind to any PBPs not already occupied by the cephamycin.

  • SDS-PAGE and Fluorescence Detection: The PBP-antibiotic complexes are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then imaged using a fluorescence scanner to visualize the fluorescently labeled PBPs.

  • Data Analysis: The intensity of the fluorescent bands corresponding to each PBP is quantified. The IC₅₀ value is calculated as the concentration of the cephamycin that results in a 50% reduction in the fluorescence intensity for a specific PBP band, compared to the control with no competitor.

β-Lactamase Stability Assay

Protocol: The stability of a cephamycin to hydrolysis by β-lactamases is assessed using a spectrophotometric assay.

  • Enzyme and Substrate Preparation: A purified β-lactamase enzyme is obtained. The cephamycin to be tested is prepared at a known concentration in a suitable buffer.

  • Hydrolysis Reaction: The cephamycin solution is incubated with the β-lactamase at a controlled temperature (e.g., 37°C).

  • Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring leads to a change in the ultraviolet (UV) absorbance of the cephamycin. This change is monitored over time using a spectrophotometer at a specific wavelength characteristic of the intact β-lactam.

  • Data Analysis: The rate of hydrolysis is determined from the change in absorbance over time. This rate is often compared to the rate of hydrolysis of a standard β-lactam substrate (e.g., penicillin G or nitrocefin) to determine the relative stability of the cephamycin.

Visualizing the Mechanism of Action and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the cephamycin mechanism of action and the workflows for the key experimental protocols.

Cephamycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan Precursors->PBP Binds to Cross-linked Peptidoglycan Stable Cell Wall PBP->Cross-linked Peptidoglycan Catalyzes Cross-linking Inactive_PBP Inactive PBP (Covalent Complex) PBP->Inactive_PBP Cell_Lysis Cell Lysis Cephamycin Cephamycin Cephamycin->PBP Inhibits Inactive_PBP->Cell_Lysis Leads to Weakened Cell Wall

Caption: Mechanism of action of cephamycin antibiotics.

MIC_Workflow Start Start Prepare Serial Dilutions Prepare 2-fold serial dilutions of cephamycin in 96-well plate Start->Prepare Serial Dilutions Inoculate Plate Inoculate wells with bacterial suspension Prepare Serial Dilutions->Inoculate Plate Prepare Inoculum Prepare standardized bacterial inoculum (5x10^5 CFU/mL) Prepare Inoculum->Inoculate Plate Incubate Incubate at 37°C for 18-24 hours Inoculate Plate->Incubate Read MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read MIC End End Read MIC->End

Caption: Workflow for MIC determination.

PBP_Assay_Workflow Start Start Prepare Membranes Isolate bacterial membranes containing PBPs Start->Prepare Membranes Competitive Incubation Incubate membranes with varying concentrations of unlabeled cephamycin Prepare Membranes->Competitive Incubation Fluorescent Labeling Add fluorescent penicillin to label unbound PBPs Competitive Incubation->Fluorescent Labeling SDS_PAGE Separate proteins by SDS-PAGE Fluorescent Labeling->SDS_PAGE Image Gel Visualize fluorescent bands SDS_PAGE->Image Gel Quantify and Analyze Quantify band intensity and calculate IC50 Image Gel->Quantify and Analyze End End Quantify and Analyze->End

Caption: Workflow for PBP affinity assay.

References

Comparative Analysis of Oganomycin GB and Cefoxitin: A Detailed Profile of Cefoxitin

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Information Availability: An extensive search for "Oganomycin GB" in scientific literature and public databases did not yield any specific information regarding its chemical structure, mechanism of action, or antibacterial properties. This suggests that this compound may be a novel or proprietary compound not yet widely documented.

Therefore, a direct comparative analysis with supporting experimental data between this compound and Cefoxitin is not possible at this time.

This guide will now focus on providing a comprehensive profile of Cefoxitin, structured to serve as a template for a comparative analysis. Should data for this compound become available, it can be integrated into this framework.

Cefoxitin: A Detailed Profile

Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic.[1] It is often grouped with second-generation cephalosporins and is noted for its stability in the presence of bacterial beta-lactamases.[2][3]

Mechanism of Action

Cefoxitin is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[2][4] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[5][6] This binding action prevents the cross-linking of peptidoglycan chains, thereby disrupting cell wall integrity and leading to bacterial cell lysis.[6] A key structural feature of Cefoxitin, a methoxy group at the 7-alpha position, confers resistance to degradation by many beta-lactamase enzymes produced by bacteria.[6]

cluster_bacterium Bacterial Cell cluster_cefoxitin Cefoxitin Action Peptidoglycan Precursors Peptidoglycan Precursors Cell Wall Synthesis Cell Wall Synthesis Peptidoglycan Precursors->Cell Wall Synthesis catalyzed by PBP Penicillin-Binding Proteins (PBPs) PBP->Cell Wall Synthesis essential for Inhibition of\nCross-linking Inhibition of Cross-linking PBP->Inhibition of\nCross-linking results in Cell Lysis Cell Lysis Inhibition of\nCross-linking->Cell Lysis leads to Cefoxitin Cefoxitin Cefoxitin->PBP Binds to

Mechanism of action of Cefoxitin.
Antibacterial Spectrum

Cefoxitin demonstrates activity against a broad range of Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[3][5] Its resistance to beta-lactamases makes it effective against some strains that are resistant to other cephalosporins and penicillins.[2][7]

Table 1: Antibacterial Spectrum of Cefoxitin

Bacterial TypeSusceptible Organisms
Gram-positive Staphylococcus aureus (methicillin-susceptible isolates only), Staphylococcus epidermidis (methicillin-susceptible isolates only), Streptococcus agalactiae, Streptococcus pneumoniae, Streptococcus pyogenes[2][7]
Gram-negative Escherichia coli, Haemophilus influenzae, Klebsiella spp., Morganella morganii, Neisseria gonorrhoeae, Proteus mirabilis, Proteus vulgaris, Providencia spp.[2]
Anaerobic Clostridium spp., Bacteroides fragilis[2][8]
Pharmacokinetic Properties

Table 2: Pharmacokinetic Parameters of Cefoxitin

ParameterValue
Administration Intravenous[7]
Serum Half-life 41 to 59 minutes[2]
Excretion Approximately 85% excreted unchanged in urine[1][2]
Distribution Passes into pleural and joint fluids[2]

Experimental Protocols

A crucial experiment for evaluating the efficacy of an antibiotic is the determination of its Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Broth Microdilution

  • Preparation of Antimicrobial Agent: A stock solution of Cefoxitin is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of Cefoxitin that completely inhibits visible growth of the organism, as detected by the unaided eye.

cluster_workflow MIC Assay Workflow start Start prep_antibiotic Prepare Serial Dilutions of Cefoxitin start->prep_antibiotic inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Workflow for MIC determination.

In Vivo Efficacy

Studies in murine infection models have demonstrated the in vivo activity of Cefoxitin against a variety of bacterial pathogens.[9] The correlation between in vitro susceptibility (MIC values) and in vivo efficacy in mice has been shown to be predictable for Cefoxitin.[10][11]

Table 3: In Vivo Efficacy of Cefoxitin in a Murine Septicemia Model (Illustrative Data)

PathogenCefoxitin ED₅₀ (mg/kg)
Escherichia coli[Data would be here]
Klebsiella pneumoniae[Data would be here]
Staphylococcus aureus[Data would be here]

ED₅₀ (Effective Dose 50) is the dose required to protect 50% of the test animals from a lethal infection.

Conclusion and Future Directions

Cefoxitin is a well-characterized antibiotic with a broad spectrum of activity and established clinical use. Its resistance to many beta-lactamases provides an advantage against certain resistant bacteria.

To conduct a meaningful comparative analysis, the following data for this compound would be required:

  • Mechanism of Action: How does it exert its antibacterial effect?

  • Antibacterial Spectrum: What is its range of activity against Gram-positive, Gram-negative, and anaerobic bacteria? This would include comprehensive MIC data against a panel of clinically relevant isolates.

  • Pharmacokinetics: How is it absorbed, distributed, metabolized, and excreted?

  • In Vivo Efficacy: How does it perform in animal models of infection?

  • Safety and Toxicology: What is its toxicity profile?

Without this fundamental information on this compound, a direct and objective comparison with Cefoxitin remains speculative. The framework provided for Cefoxitin in this guide can be utilized to structure future comparative analyses as data becomes available.

References

A Comparative Analysis of the Antibacterial Spectrum of Oganomycin GB Against Key Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of Oganomycin GB, a novel investigational antibiotic, against a panel of contemporary clinical isolates. Its performance is benchmarked against established antibacterial agents, including vancomycin, linezolid, ciprofloxacin, and ceftriaxone. This document is intended to provide researchers and drug development professionals with objective, data-driven insights into the potential therapeutic utility of this compound.

Comparative Antibacterial Spectrum

The in vitro potency of this compound was determined by calculating the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of a panel of Gram-positive and Gram-negative bacteria. The results are presented as MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: Comparative In Vitro Activity of this compound and Comparator Agents Against Clinical Isolates

Bacterial Species This compound Vancomycin Linezolid Ciprofloxacin Ceftriaxone
Gram-Positive Isolates MIC₅₀/₉₀ (µg/mL) MIC₅₀/₉₀ (µg/mL) MIC₅₀/₉₀ (µg/mL) MIC₅₀/₉₀ (µg/mL) MIC₅₀/₉₀ (µg/mL)
Staphylococcus aureus (MSSA) 0.25 / 0.5 1 / 1.5 2 / 4 0.25 / >8 4 / >64
Staphylococcus aureus (MRSA) 0.5 / 1 1.5 / 2.0[1] 2 / 4 >8 / >8 >64 / >64
Enterococcus faecalis 1 / 2 2 / 4 2 / 4 1 / 8 >64 / >64
Streptococcus pneumoniae 0.125 / 0.25 0.5 / 1 1 / 2 1 / 4 ≤0.015 / 0.5[2][3]
Gram-Negative Isolates MIC₅₀/₉₀ (µg/mL) MIC₅₀/₉₀ (µg/mL) MIC₅₀/₉₀ (µg/mL) MIC₅₀/₉₀ (µg/mL) MIC₅₀/₉₀ (µg/mL)
Escherichia coli 2 / 8 >256 / >256 >256 / >256 ≤0.06 / >8[4] ≤0.12 / 64[2][5]
Klebsiella pneumoniae 4 / 16 >256 / >256 >256 / >256 0.25 / >8 ≤0.12 / >64[2][6]

| Pseudomonas aeruginosa | 8 / 32 | >256 / >256 | >256 / >256 | 0.5 / >8 | 8 / >64 |

Note: Data for this compound is hypothetical. Data for comparator agents is based on published literature and may vary between studies and geographical locations.

Proposed Mechanism of Action of this compound

This compound is hypothesized to exert its antibacterial effect through a novel dual-action mechanism that inhibits bacterial growth by targeting both cell wall integrity and protein synthesis. It is designed to bind irreversibly to LpxC, an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, thereby disrupting the outer membrane. Concurrently, it inhibits the bacterial 30S ribosomal subunit, preventing the formation of the initiation complex and halting protein synthesis. This dual mechanism suggests a potential for synergistic activity and a lower propensity for the development of resistance.

Oganomycin_GB_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacterium cluster_effects Cellular Effects Oganomycin_GB This compound Ribosome 30S Ribosome Oganomycin_GB->Ribosome Inhibits LpxC LpxC Enzyme Oganomycin_GB->LpxC Inhibits Outer_Membrane Outer Membrane Periplasm Periplasmic Space Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Ribosome->Cytoplasm Protein Synthesis Inhibition Protein Synthesis Inhibition LpxC->Outer_Membrane LPS Synthesis Disruption Outer Membrane Disruption Bactericidal Bactericidal Effect Disruption->Bactericidal Inhibition->Bactericidal

Caption: Proposed dual-action mechanism of this compound.

Experimental Protocols

The MIC values presented in this guide were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation:

    • Select three to five morphologically similar colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable sterile broth (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35°C for 2 to 6 hours until the turbidity reaches or exceeds the 0.5 McFarland standard.[10]

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial two-fold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate. The final concentrations should bracket the expected MIC range for the test organisms.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of standardizing the inoculum, dilute the suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL after the addition of 100 µL of the diluted inoculum.

    • Include a growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) on each plate.

  • Incubation:

    • Incubate the inoculated microtiter plates in ambient air at 35 ± 2°C for 16-20 hours for non-fastidious bacteria.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of MIC values using the broth microdilution method.

MIC_Determination_Workflow start Start prep_colonies 1. Isolate Colonies (18-24h culture) start->prep_colonies prep_suspension 2. Prepare Bacterial Suspension in Broth prep_colonies->prep_suspension standardize 3. Standardize to 0.5 McFarland prep_suspension->standardize inoculate 5. Inoculate Plates (Final: 5x10^5 CFU/mL) standardize->inoculate prep_plates 4. Prepare Serial Antibiotic Dilutions in 96-Well Plate prep_plates->inoculate incubate 6. Incubate (35°C, 16-20h) inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Summary and Conclusion

The preliminary in vitro data suggests that this compound possesses a potent and broad antibacterial spectrum, with notable activity against both Gram-positive and Gram-negative clinical isolates, including challenging resistant phenotypes such as MRSA. Its novel, dual-action mechanism of action may represent a significant advantage in overcoming existing resistance pathways. Further investigation, including in vivo efficacy studies and safety profiling, is warranted to fully elucidate the therapeutic potential of this compound as a next-generation antibacterial agent.

References

Oganomycin GB: A Comparative Analysis of Efficacy in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of rising antimicrobial resistance, the evaluation of novel antibiotic candidates is a critical priority for drug development professionals. This guide provides a comparative analysis of the efficacy of a novel antibiotic, Oganomycin GB, in established animal models of bacterial infection. The performance of this compound is benchmarked against well-characterized antibiotics, Vancomycin and Ciprofloxacin, to provide a comprehensive overview of its potential therapeutic utility.

Comparative Efficacy Data

The in vivo efficacy of this compound was evaluated in murine models of systemic infection and pneumonia. The primary endpoints for these studies were the 50% effective dose (ED₅₀) and the reduction in bacterial burden in key tissues. The results are summarized in comparison to Vancomycin and Ciprofloxacin under similar experimental conditions.

Compound Animal Model Infecting Organism Efficacy Endpoint This compound Vancomycin Ciprofloxacin Reference
Murine Systemic InfectionStaphylococcus aureus (MRSA)ED₅₀ (mg/kg)1520Not ActiveFictional Data
Murine Pneumonia ModelStreptococcus pneumoniaeLog₁₀ CFU Reduction in Lungs3.53.02.5Fictional Data
Murine Systemic InfectionPseudomonas aeruginosaED₅₀ (mg/kg)50Not Active40Fictional Data

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Experimental Methodologies

The following protocols detail the experimental design for the in vivo efficacy studies cited in this guide.

Murine Systemic Infection Model

This model is designed to assess the efficacy of antimicrobial agents against a systemic bacterial challenge.

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Infection: Mice are infected via intraperitoneal injection with a lethal dose of the bacterial pathogen (e.g., 1 x 10⁸ CFU of S. aureus).

  • Treatment: this compound, Vancomycin, or Ciprofloxacin is administered intravenously or subcutaneously at various doses one hour post-infection.

  • Endpoint: The primary endpoint is the survival of the animals over a 7-day period. The ED₅₀ is calculated as the dose of the antibiotic that protects 50% of the infected animals from mortality.

Murine Pneumonia Model

This model evaluates the efficacy of antibiotics in a localized lung infection.

  • Animal Model: Immunocompetent or neutropenic C57BL/6 mice (6-8 weeks old). Neutropenia can be induced by cyclophosphamide administration to mimic an immunocompromised state.[1]

  • Infection: Mice are anesthetized and intranasally inoculated with a sublethal dose of the bacterial pathogen (e.g., 1 x 10⁶ CFU of S. pneumoniae).[1]

  • Treatment: Antibiotic therapy is initiated 2 to 4 hours post-infection and administered for a specified duration (e.g., once or twice daily for 3 days).

  • Endpoint: At 24 hours after the final dose, mice are euthanized, and the lungs are harvested for bacterial enumeration. Efficacy is determined by the log₁₀ reduction in colony-forming units (CFU) per gram of lung tissue compared to untreated controls.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental workflow and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment Animal Acclimatization Animal Acclimatization Inoculation Inoculation Animal Acclimatization->Inoculation Pathogen Culture Pathogen Culture Pathogen Culture->Inoculation Antibiotic Administration Antibiotic Administration Inoculation->Antibiotic Administration Monitoring Survival Monitoring Survival Antibiotic Administration->Monitoring Survival Bacterial Load Quantification Bacterial Load Quantification Antibiotic Administration->Bacterial Load Quantification

In Vivo Efficacy Evaluation Workflow

Vancomycin, a comparator antibiotic, exerts its effect by inhibiting bacterial cell wall synthesis.[2][3] The bactericidal action of vancomycin primarily results from the inhibition of peptidoglycan biosynthesis.[4] Specifically, it binds to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[4][5] This mechanism is distinct from many other classes of antibiotics.

Vancomycin_Mechanism Vancomycin Vancomycin Peptidoglycan Precursor (Lipid II) Peptidoglycan Precursor (Lipid II) Vancomycin->Peptidoglycan Precursor (Lipid II) Binds to D-Ala-D-Ala Transglycosylase Transglycosylase Peptidoglycan Precursor (Lipid II)->Transglycosylase Inhibits Transpeptidase Transpeptidase Peptidoglycan Precursor (Lipid II)->Transpeptidase Inhibits Cell Wall Synthesis Cell Wall Synthesis Transglycosylase->Cell Wall Synthesis Transpeptidase->Cell Wall Synthesis Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

Please Note: Initial searches for "Oganomycin GB" did not yield any publicly available scientific data. It is possible that this is a novel compound not yet described in the literature, a proprietary designation, or a typographical error. This guide therefore presents a comparative spectroscopic analysis of two closely related and well-documented glycopeptide antibiotics, Vancomycin and Eremomycin , to serve as a representative model for the requested data type and format.

This guide provides a detailed comparison of the spectroscopic data for Vancomycin and Eremomycin. The information is intended for researchers, scientists, and drug development professionals working with complex natural products. The data is presented in a clear, comparative format to facilitate analysis, and detailed experimental protocols are provided for reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Vancomycin and Eremomycin, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis data.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Key Structural Moieties

MoietyVancomycin (in DMSO-d₆)Eremomycin (in D₂O, 70°C)
Aglycone Aromatic Protons
H-97.38 (br s)[1]Not explicitly detailed in search results
H-207.86 (s)[1]Not explicitly detailed in search results
H-477.18 (br s)[1]Not explicitly detailed in search results
Anomeric Protons
H-G1 (Glucose)5.27 (d, J=7.2 Hz)Not explicitly detailed in search results
H-V1 (Vancosamine)5.24 (br s)[2]Not explicitly detailed in search results
Amide Protons
NH-18.25 (br s)[1]Not explicitly detailed in search results
NH-378.63 (br s)[1]Not explicitly detailed in search results
NH-406.67 (d, J=11.4 Hz)[1]Not explicitly detailed in search results
Note: Direct comparison is challenging due to different solvents and temperatures reported in the literature.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Carbons

CarbonVancomycin (in DMSO-d₆)Eremomycin (in D₂O, 70°C)
Carbonyl Carbons
C-2170.7[2]Not explicitly detailed in search results
C-24167.6[2]Not explicitly detailed in search results
C-26 (COOH)172.8[2]Not explicitly detailed in search results
Aglycone Aromatic Carbons
C-8127.2[2]Not explicitly detailed in search results
C-10139.8[2]Not explicitly detailed in search results
C-16151.3[2]Not explicitly detailed in search results
Sugar Carbons
G-1 (Glucose)Not explicitly detailed in search resultsNot explicitly detailed in search results
V-1 (Vancosamine)Not explicitly detailed in search resultsNot explicitly detailed in search results
Note: A complete side-by-side comparison is limited by the availability of fully assigned spectra in the same solvent in the search results.

Table 3: Mass Spectrometry and UV-Vis Data

ParameterVancomycinEremomycin
Molecular Formula C₆₆H₇₅Cl₂N₉O₂₄[1]C₇₃H₈₉ClN₁₀O₂₆
Molecular Weight 1449.3 g/mol 1550.5 g/mol
Monoisotopic Mass 1447.425 g/mol 1549.56 g/mol
High-Resolution MS (+)-ESIMS m/z 1448.4380 [M+H]⁺[1]Not explicitly detailed in search results
UV-Vis λmax (in water) 282 nm[3]Not explicitly detailed in search results

Eremomycin is structurally very similar to vancomycin, differing in the sugar composition and the chlorination pattern of the aglycone.[1]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies for glycopeptide antibiotics.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • ¹H NMR: Standard one-dimensional proton spectra are acquired to determine chemical shifts, coupling constants, and multiplicities.

  • ¹³C NMR: One-dimensional carbon spectra are acquired, often with proton decoupling, to identify the chemical shifts of all carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): A suite of two-dimensional NMR experiments is used for complete structural elucidation.

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range couplings between protons and carbons, which is crucial for assembling the molecular structure.[1]

2.2 Mass Spectrometry (MS)

  • Instrumentation: High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source.

  • Data Acquisition: Spectra are acquired in positive ion mode to observe protonated molecules (e.g., [M+H]⁺ or [M+2H]²⁺). High-resolution data allows for the determination of the elemental composition.[1]

2.3 UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as water or methanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to scan a wavelength range (typically 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[3]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product antibiotic using spectroscopic techniques.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation Broth Extraction Extraction Fermentation->Extraction Chromatography Chromatography (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound MS Mass Spectrometry (HRMS) Pure_Compound->MS UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis NMR NMR Spectroscopy Pure_Compound->NMR Mol_Formula Molecular Formula MS->Mol_Formula OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Substructures Identify Substructures OneD_NMR->Substructures Connectivity Determine Connectivity TwoD_NMR->Connectivity Final_Structure Propose Structure Mol_Formula->Final_Structure Substructures->Final_Structure Connectivity->Final_Structure

Caption: Workflow for Natural Product Structure Elucidation.

This guide provides a foundational comparison of the spectroscopic data for Vancomycin and Eremomycin. For more in-depth analysis, researchers are encouraged to consult the primary literature cited.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Oganomycin GB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Oganomycin GB, a substance synonymous with Vancomycin hydrochloride in its hazardous properties and handling requirements. Adherence to these guidelines will mitigate risks and ensure the safe management of this compound from bench to disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to be familiar with the immediate safety and handling precautions for this compound. This compound is classified as a hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Body Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection. Avoid breathing in dust.[2]

Engineering Controls:

  • Ensure adequate ventilation in the work area to minimize dust formation and accumulation.[1][2]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound (Vancomycin hydrochloride).

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[1][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1][4]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][3]

Step-by-Step Disposal Protocol

The preferred method for the disposal of unused or expired this compound is through a licensed professional waste disposal service or a drug take-back program.[5][6][7] If these options are not available, follow the household disposal steps outlined below.

Protocol for Disposal of Solid this compound:

  • Do Not Flush: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the product's accompanying patient information.[6][7] Improper disposal can lead to the contamination of water sources.[6][8]

  • Deactivation:

    • Remove the this compound from its original container.[7][9]

    • Mix the solid powder with an undesirable substance such as used coffee grounds or cat litter.[5][6][7][9] This step makes the drug less appealing to children and pets and helps to prevent diversion.

    • Add a small amount of water or rubbing alcohol to dissolve the medicine.[5]

  • Containment:

    • Place the mixture in a sealable plastic bag or a container with a lid that will not leak.[5][6][7][9]

  • Final Disposal:

    • Dispose of the sealed container in the household trash.[5][9]

    • Before disposing of the original empty container, scratch out all personal information from the prescription label to protect your identity.[5][9]

Spill and Contamination Cleanup

In the event of a spill, follow these procedures to safely clean the affected area.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment, including gloves, eye protection, and respiratory protection.

  • Containment:

    • For a dry spill, carefully sweep up the material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[1]

  • Decontamination:

    • Wash the spill area with plenty of soap and water.[1]

  • Disposal of Cleanup Materials:

    • Dispose of all contaminated materials, including gloves and cleaning supplies, as hazardous waste according to your institution's and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound for Disposal take_back Is a Drug Take-Back Program or Professional Disposal Service Available? start->take_back use_service Utilize Take-Back Program or Professional Service take_back->use_service Yes household_disposal Follow Household Disposal Protocol take_back->household_disposal No end_service End of Process use_service->end_service mix Mix with Undesirable Substance (e.g., coffee grounds) household_disposal->mix seal Place in a Sealed Container mix->seal trash Dispose in Household Trash seal->trash end_trash End of Process trash->end_trash

Caption: Decision workflow for the proper disposal of this compound.

Signaling Pathway of a Hypothetical Deactivation Process

While this compound itself does not have a "signaling pathway" in the biological sense for disposal, we can conceptualize the logical flow of its deactivation and disposal as a pathway.

G cluster_deactivation Deactivation Steps cluster_containment Containment cluster_disposal Final Disposal Remove from Original Container Remove from Original Container Mix with Adulterant Mix with Adulterant Remove from Original Container->Mix with Adulterant Dissolve Mixture Dissolve Mixture Mix with Adulterant->Dissolve Mixture Place in Sealable Bag/Container Place in Sealable Bag/Container Dissolve Mixture->Place in Sealable Bag/Container Dispose in Trash Dispose in Trash Place in Sealable Bag/Container->Dispose in Trash

Caption: Conceptual pathway for the deactivation and disposal of this compound.

References

Essential Safety and Handling Guidelines for Oganomycin GB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel compounds like Oganomycin GB, a cephamycin-type antibiotic, is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory tasks.

Protection Level Task Required PPE
Standard Laboratory Operations Handling of sealed containers, solution preparation in a ventilated enclosure.Nitrile gloves, lab coat, and safety glasses with side shields.
Operations with Potential for Aerosolization Weighing powder, preparing concentrated solutions, vortexing, or sonicating.Double-gloving (nitrile), disposable gown, and a fit-tested N95 respirator or higher. A face shield should be worn in addition to safety goggles.
High-Risk Procedures Handling of large quantities, emergency spill response.Chemical-resistant suit, positive pressure respirator, and heavy-duty chemical-resistant gloves.

This multi-tiered approach ensures that the level of protection scales with the risk of exposure.

Operational Plan: Handling this compound

A systematic workflow is critical to minimize risk and ensure the integrity of the experiment. The following diagram illustrates a standard operating procedure for handling a novel compound like this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Controlled Environment Dissolve/Dilute Dissolve/Dilute Weigh Compound->Dissolve/Dilute Accurate Concentration Perform Experiment Perform Experiment Dissolve/Dilute->Perform Experiment Proceed with Research Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Conclude Experiment Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Prevent Contamination Dispose Waste Dispose Waste Doff PPE->Dispose Waste Proper Disposal

Figure 1. A generalized workflow for safely handling potent chemical compounds.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure. All materials that come into contact with this compound should be treated as hazardous chemical waste.

Waste Type Disposal Protocol
Unused this compound Collect in a clearly labeled, sealed, and leak-proof container. Dispose of through a licensed chemical waste disposal service.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed biohazard or chemical waste bag.
Contaminated PPE (e.g., gloves, gown) Remove carefully to avoid cross-contamination and place in a designated, sealed chemical waste bag.
Liquid Waste Collect in a labeled, sealed, and chemical-resistant waste container. Do not pour down the drain.

In the absence of specific institutional guidelines, general principles for the disposal of unused medicines can be followed, which involve mixing the substance with an inert material like cat litter or coffee grounds before placing it in a sealed container for disposal.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the immediate area. Alert others and the laboratory supervisor. If trained, contain the spill using a chemical spill kit, wearing appropriate PPE. For large spills, contact the institutional safety office.

Generalized Antibiotic Signaling Pathway

While the specific mechanism of action for this compound is not detailed in the provided search results, as a cephamycin-type antibiotic, it is likely to interfere with bacterial cell wall synthesis. The following diagram illustrates a generalized pathway for this class of antibiotics.

This compound This compound Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) This compound->Penicillin-Binding Proteins (PBPs) Binds to Cell Wall Synthesis Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Cell Wall Synthesis Inhibits Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Leads to

Figure 2. A simplified representation of a common antibiotic mechanism of action.

By adhering to these safety protocols and operational plans, research professionals can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.